2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-3-4(5(8)9)11-6(7-3)10-2/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMGTKSNBXYSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586182 | |
| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126909-38-4 | |
| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthetic pathways for 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide outlines two viable synthetic routes: the Hantzsch thiazole synthesis and a nucleophilic aromatic substitution pathway. Each route is presented with detailed experimental protocols, quantitative data where available, and visual representations of the chemical transformations.
Core Synthetic Strategies
Two principal routes have been identified for the synthesis of the target molecule:
-
Hantzsch Thiazole Synthesis: A classical and versatile method for the construction of the thiazole ring from a thioamide and an α-halo ketone. In this case, the key precursors are O-methyl thiocarbamate and ethyl 2-chloroacetoacetate.
-
Nucleophilic Aromatic Substitution: This approach involves the initial synthesis of a 2-halo-4-methyl-1,3-thiazole-5-carboxylate intermediate, followed by the displacement of the halide with a methoxy group.
Route 1: Hantzsch Thiazole Synthesis
This pathway involves a three-step process: the formation of the key intermediate O-methyl thiocarbamate, its condensation with an α-halo-β-ketoester to form the thiazole ring, and subsequent hydrolysis of the resulting ester to the desired carboxylic acid.
Step 1: Synthesis of O-Methyl Thiocarbamate
O-methyl thiocarbamate can be synthesized from m-tolyl isothiocyanate and sodium hydroxide in methanol.
Experimental Protocol:
-
To a solution of sodium hydroxide (2.5 mmol, 0.10 g) in methanol (3 mL), add m-tolyl isothiocyanate (2.5 mmol, 0.34 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Following the reaction, add an excess of 5M HCl solution and continue stirring for another 1.5 hours.
-
Extract the final product with chloroform (15 mL).
-
Evaporate the solvent to yield O-methyl m-tolylcarbamothioate.[1]
Step 2: Synthesis of Ethyl 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylate
This step constitutes the core Hantzsch thiazole synthesis, where the thiazole ring is formed.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve O-methyl thiocarbamate (1.0 eq) in a solvent such as ethanol.
-
Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate.
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the carboxylic acid.
Experimental Protocol:
-
Dissolve ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).
-
Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.
Logical Relationship of Hantzsch Synthesis Pathway
References
An In-depth Technical Guide on the Physicochemical Properties of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document presents a combination of available computed data for the target compound and experimental data for structurally analogous compounds to offer a comparative context. Furthermore, this guide details standardized experimental protocols for the determination of key physicochemical parameters, including melting point, acid dissociation constant (pKa), aqueous solubility, and the partition coefficient (logP). These protocols are accompanied by workflow diagrams to facilitate their implementation in a laboratory setting. At present, there is no available information regarding the specific biological signaling pathways associated with this compound.
Introduction
This compound is a heterocyclic organic compound featuring a thiazole ring, a functional group prevalent in numerous biologically active molecules and approved pharmaceuticals.[1][2][3][4] The thiazole nucleus is a key pharmacophore, and its derivatives have demonstrated a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5][6] A thorough understanding of the physicochemical properties of novel thiazole derivatives is fundamental for any research and development endeavor, particularly in the fields of medicinal chemistry and drug discovery, as these properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
This document serves as a foundational resource for researchers working with this compound, summarizing its known characteristics and providing the necessary methodological framework for its empirical characterization.
Physicochemical Properties of this compound
A comprehensive search of scientific databases and chemical supplier information reveals a lack of experimentally determined physicochemical data for this compound. The available information is limited to its basic identifiers and computationally predicted properties.
Compound Identification and Computed Data
The following table summarizes the available identifying and computed data for the target compound. It is critical to note that these values are theoretical predictions and await experimental verification.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 126909-38-4 | |
| Molecular Formula | C₆H₇NO₃S | [7] |
| Molecular Weight | 173.19 g/mol | [7] |
| Physical Form | Solid | [7] |
| Heavy Atom Count | 11 | |
| Aromatic Heavy Atom Count | 5 | |
| Fraction Csp3 | 0.33 | |
| Rotatable Bond Count | 2 | |
| H-bond Acceptor Count | 4 | |
| H-bond Donor Count | 1 |
Physicochemical Data of Structurally Related Compounds
To provide a frame of reference, the following table presents experimentally determined physicochemical data for structurally similar thiazole carboxylic acid derivatives. These compounds share the core thiazole-carboxylic acid scaffold but differ in their substitution patterns. These differences in structure can lead to significant variations in physicochemical properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | XLogP3 |
| 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | C₁₂H₁₁NO₃S | 249.29 | Not Available | Not Available | Not Available |
| 2-Methoxy-5-methyl-1,3-thiazole-4-carboxylic acid | C₆H₇NO₃S | 173.19 | Not Available | Not Available | 1.5 (Computed) |
| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C₆H₄F₃NO₂S | 211.16 | 186-187 | 285.5 ± 40.0 (Predicted) | Not Available |
| 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid | C₅H₅NO₃S | 159.17 | 170 | Not Available | Not Available |
Standardized Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the primary physicochemical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of a solid compound's purity.[8] For pure crystalline substances, the melting range is typically sharp (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, finely powdered compound is introduced into a glass capillary tube, which is then sealed at one end.[9] The sample is packed down to a height of 1-2 mm by gently tapping the tube.[9][10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus (e.g., Mel-Temp).
-
Heating: The heating bath is heated gradually. An initial rapid heating can be performed to determine an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of approximately 2°C per minute, as it approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.[11]
-
Replicates: The determination should be repeated at least twice with fresh samples to ensure consistency and accuracy.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-methoxy-4-methyl-thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
Spectroscopic Profile of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid: A Technical Guide
Disclaimer: The spectroscopic data presented in this document for 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Currently, a complete, publicly available experimental dataset for this specific molecule is not available. This guide is intended for researchers, scientists, and drug development professionals as a reference for expected spectroscopic characteristics.
Introduction
This compound is a substituted thiazole derivative with potential applications in medicinal chemistry and materials science. Thiazole rings are a common scaffold in a variety of biologically active compounds. A thorough understanding of the spectroscopic properties of this molecule is essential for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and by comparison with data from structurally analogous compounds.
¹H NMR (Proton NMR) Spectroscopic Data
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show three distinct signals corresponding to the methoxy, methyl, and carboxylic acid protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Singlet, broad | 1H | -COOH |
| ~4.1 | Singlet | 3H | -OCH₃ |
| ~2.6 | Singlet | 3H | -CH₃ |
¹³C NMR (Carbon NMR) Spectroscopic Data
The predicted ¹³C NMR spectrum would display six signals, one for each unique carbon atom in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 | C =O (Carboxylic Acid) |
| ~165 | C -2 (Thiazole ring, attached to -OCH₃) |
| ~158 | C -4 (Thiazole ring, attached to -CH₃) |
| ~120 | C -5 (Thiazole ring, attached to -COOH) |
| ~58 | -OC H₃ |
| ~18 | -C H₃ |
IR (Infrared) Spectroscopic Data
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, the C=N and C=C bonds of the thiazole ring, and the C-O bond of the methoxy group.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1610 | Medium | C=N stretch (Thiazole ring) |
| ~1550 | Medium | C=C stretch (Thiazole ring) |
| ~1250 | Strong | C-O stretch (Asymmetric, Methoxy) |
| ~1050 | Medium | C-O stretch (Symmetric, Methoxy) |
MS (Mass Spectrometry) Data
The mass spectrum, likely acquired using electrospray ionization (ESI), would show the molecular ion peak and characteristic fragmentation patterns. The molecular formula is C₆H₇NO₃S, with a molecular weight of 173.19 g/mol .[3]
| m/z | Interpretation |
| 174.02 | [M+H]⁺ (Protonated molecular ion) |
| 159.00 | [M+H - CH₃]⁺ (Loss of a methyl radical) |
| 129.01 | [M+H - COOH]⁺ (Loss of the carboxylic group) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.[4]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Co-add 8 to 16 scans to improve the signal-to-noise ratio.[6]
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.[7]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[8]
-
-
Data Acquisition :
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 to 400 cm⁻¹.
-
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation :
-
Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to make a stock solution of about 1 mg/mL.[9]
-
Further dilute this stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.[10]
-
If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.[11]
-
-
Instrumentation : Employ a mass spectrometer equipped with an ESI source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data, which aids in structural elucidation.[12]
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 11. Rutgers_MS_Home [react.rutgers.edu]
- 12. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Biological Activity of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
This technical guide aims to provide a thorough analysis of the currently available scientific literature regarding the biological activity of the specific compound, this compound. Despite a comprehensive search of chemical and biological databases and the scientific literature, no direct experimental data on the biological activity, mechanism of action, or involvement in signaling pathways for this specific molecule has been found.
The compound is listed in chemical supplier databases, such as Sigma-Aldrich and CymitQuimica, indicating its availability for research purposes.[1][2][3] However, these listings do not provide any information regarding its biological properties. Similarly, searches in comprehensive databases like PubChem and ChEMBL did not yield any bioactivity data for this compound.[4][5][6][7][8]
While there is a lack of specific data for the requested compound, the broader class of thiazole-containing molecules is well-documented for a wide range of biological activities. This suggests that the this compound scaffold holds potential for biological activity and warrants further investigation. The following sections summarize the known biological activities of structurally related thiazole derivatives to provide a contextual framework for future research.
General Biological Activities of the Thiazole Scaffold
The thiazole ring is a prominent heterocyclic structure found in many biologically active compounds and approved drugs.[9] Its derivatives have been extensively studied and have shown a diverse range of pharmacological properties, including:
-
Anticancer Activity: Numerous thiazole derivatives have been investigated for their potential as anticancer agents. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent antiproliferative activity against melanoma and prostate cancer cells, with some compounds showing efficacy in the low nanomolar range.[10] The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization.[10] Additionally, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been synthesized and evaluated for their anticancer effects against various cancer cell lines, including breast, cervical, and colon cancer.[11]
-
Antimicrobial Activity: The thiazole nucleus is a key component in some antimicrobial agents. Research has shown that novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a structurally related class, exhibit potential antimicrobial effects, particularly against Gram-positive bacteria.
-
Antidiabetic Activity: Certain thiazole derivatives have been explored for their potential in managing diabetes. For example, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to exhibit antidiabetic potential by improving insulin sensitivity in preclinical models.[9]
-
Antiviral Activity: Thiazolyl amides have been investigated for their use as antiviral drugs, as indicated in patent literature.[12]
-
Other Activities: The versatility of the thiazole scaffold extends to other therapeutic areas, with derivatives showing potential as anti-inflammatory, antioxidant, and anti-urease agents.[11]
Potential Research Directions for this compound
Given the established biological importance of the thiazole scaffold, this compound represents a compound of interest for biological screening. A logical first step would be to perform broad-spectrum in vitro assays to identify potential areas of activity.
Below is a generalized workflow for the initial biological evaluation of a novel thiazole compound like this compound.
Conclusion
References
- 1. 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID [cymitquimica.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 2-methoxy-4-methyl-thiazole-5-carboxylic acid sigma | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChem: a public information system for analyzing bioactivities of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ChEMBL - ChEMBL [ebi.ac.uk]
- 7. chembl.gitbook.io [chembl.gitbook.io]
- 8. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20040235916A1 - Thiazolyl amides and their use as antiviral drugs - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. This class of compounds has garnered significant interest in medicinal chemistry due to its promising anticancer and anti-inflammatory properties. This document details experimental protocols, quantitative biological data, and insights into the mechanisms of action to support further research and development in this area.
Core Compound Synthesis
The synthesis of the core scaffold, this compound, can be achieved through a multi-step process. A plausible synthetic route involves the initial formation of a thiazole ester precursor, followed by methoxylation and subsequent hydrolysis to the desired carboxylic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
This step follows a modified Hantzsch thiazole synthesis.
-
Materials: Ethyl 2-chloroacetoacetate, ammonium dithiocarbamate, ethanol, purified water, hexane.
-
Procedure:
-
To 500 ml of ethanol, add ethyl 2-chloroacetoacetate (100 g, 0.61 mol) and ammonium dithiocarbamate (70 g, 0.64 mol).
-
Stir the mixture at room temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction solution to 10°C.
-
Induce crystallization by adding 500 ml of purified water and 500 ml of hexane.
-
Filter the resulting solid, wash with purified water and acetone, and dry to obtain ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. This intermediate can be used in the next step without further purification.
-
Step 2: Desulfurization to Ethyl 4-methyl-5-thiazolecarboxylate
-
Materials: Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, acetic acid, 30% hydrogen peroxide (H₂O₂), sodium carbonate solution.
-
Procedure:
-
Dissolve the product from Step 1 in 100 ml of acetic acid and cool the solution.
-
Add 5 ml of 30% H₂O₂ to the reaction mixture and stir at 0-5°C for 1 hour.
-
Neutralize the reaction by adding a cold sodium carbonate solution.
-
Add purified water to the solution and stir at 25°C for 1 hour to yield ethyl 4-methyl-5-thiazolecarboxylate.
-
Step 3: Methoxylation to Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate
The methoxy group is introduced at the 2-position of the thiazole ring.
-
Materials: Ethyl 4-methyl-5-thiazolecarboxylate, sodium methoxide, methanol, dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve ethyl 4-methyl-5-thiazolecarboxylate in a mixture of methanol and DMSO.
-
Add a solution of sodium methoxide in methanol dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the mixture and quench with a suitable reagent.
-
Extract the product with an organic solvent and purify by column chromatography to obtain ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate.
-
Step 4: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Materials: Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate, sodium hydroxide (NaOH), water, ethanol, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture under reflux.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield this compound.[1]
-
Derivatization Strategies
The this compound core can be readily derivatized to generate a library of analogs with diverse biological activities. Key derivatization points are the carboxylic acid group and the substituents on the thiazole ring.
Amide Bond Formation
The carboxylic acid moiety is a versatile handle for creating amide derivatives, which are prevalent in many biologically active molecules.
-
Materials: this compound, desired amine, a coupling agent (e.g., HATU, EDCI), a base (e.g., DIPEA), and a solvent (e.g., DMF).
-
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Esterification
Ester derivatives can also be synthesized to explore their therapeutic potential.
-
Materials: this compound, desired alcohol, and a strong acid catalyst (e.g., sulfuric acid).
-
Procedure:
-
Dissolve the carboxylic acid in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer and concentrate to obtain the ester, which can be further purified if necessary.
-
Biological Activities and Mechanisms of Action
Derivatives of the this compound scaffold have shown significant potential as both anticancer and anti-inflammatory agents.
Anticancer Activity
Two primary mechanisms of anticancer activity have been identified for related thiazole derivatives: inhibition of tubulin polymerization and inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. Thiazole derivatives can bind to tubulin, the protein subunit of microtubules, and disrupt their dynamic instability. This interference with microtubule formation leads to cell cycle arrest in the G2/M phase, triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]
-
VEGFR-2 Kinase Inhibition: VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. By inhibiting the kinase activity of VEGFR-2, these thiazole derivatives can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.
References
Potential Therapeutic Targets of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic applications of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives. While direct biological data for this specific molecule is limited, its structural similarity to known bioactive compounds suggests several promising avenues for drug discovery. This document synthesizes current research on related thiazole-based compounds, identifying key molecular targets and outlining experimental approaches for their investigation. The primary putative targets for this class of compounds include cyclooxygenase (COX) enzymes, xanthine oxidase, and tubulin. This guide provides a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for assessing compound activity, and a summary of quantitative data from studies on analogous structures.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for the design of novel drugs. The subject of this guide, this compound, possesses key structural features that suggest potential interactions with several important biological targets. This document will delve into the scientific rationale for investigating its efficacy against three primary targets: COX enzymes, xanthine oxidase, and tubulin, all of which are implicated in a range of pathologies from inflammation and cancer to metabolic disorders.
Potential Therapeutic Targets and Underlying Signaling Pathways
Cyclooxygenase (COX) Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[1][2] While COX-1 is constitutively expressed and involved in physiological processes, COX-2 is inducible and often upregulated in inflammatory states and various cancers.[2][3] Inhibition of COX-2 is a well-established therapeutic strategy for anti-inflammatory and analgesic drugs. Furthermore, the COX-2-prostaglandin E2 (PGE2) pathway is deeply implicated in tumorigenesis, promoting immune evasion by modulating the activity of various immune cells within the tumor microenvironment.[4] Thiazole derivatives have shown promise as COX inhibitors, suggesting that this compound could be a valuable lead compound in this area.[5][6][7]
Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[8][9] Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout, kidney stones, and is associated with cardiovascular diseases.[8][10] Xanthine oxidase inhibitors are the primary treatment for hyperuricemia.[8] The structural resemblance of the thiazole-5-carboxylic acid scaffold to febuxostat, a known non-purine selective inhibitor of xanthine oxidase, suggests that this compound may also inhibit this enzyme.[11]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport.[12][13] The dynamic instability of microtubules is a key feature that allows for the formation and disassembly of the mitotic spindle during cell division.[14] Disruption of microtubule dynamics is a proven strategy in cancer chemotherapy.[12][15] Several classes of drugs target tubulin, either by stabilizing or destabilizing microtubules, leading to mitotic arrest and apoptosis.[12] A number of thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, suggesting that this compound could possess anticancer activity through this mechanism.[16][17][18]
Quantitative Data on Analogous Compounds
While specific data for this compound is not available, studies on structurally related thiazole derivatives provide valuable insights into potential efficacy. The following tables summarize IC50 values for analogous compounds against the identified targets.
Table 1: COX Inhibition by Thiazole Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | COX-2 | 0.958 | 2.766 | [5][7] |
| 2b | COX-1 | 0.239 | 1.251 | [5][7] |
| 2b | COX-2 | 0.191 | 1.251 | [5][7] |
| 2f | COX-2 | - | 3.67 (at 5 µM) | [6] |
| 2j | COX-2 | 0.957 | 1.507 | [5][7] |
| 6a | COX-1/COX-2 | 9.01 / 11.65 | Non-selective | [6] |
| 6b | COX-2 | - | Selective | [6] |
Table 2: Xanthine Oxidase Inhibition by Thiazole Derivatives
| Compound ID | IC50 (µM) | Inhibition Type | Reference |
| 5b | 0.57 | Mixed | [3] |
| 5c | 0.91 | - | [3] |
Table 3: Tubulin Polymerization Inhibition by Thiazole Derivatives
| Compound ID | IC50 (µM) | Reference |
| 2e | 7.78 | [16] |
| 5b | 3.3 | [17] |
| 6d | 6.6 | [17] |
| 6l | 4.0 | [17] |
| 10a | 2.69 - 7.95 | [18] |
| 10d | 2.69 - 7.95 | [18] |
| 10f | 2.69 - 7.95 | [18] |
| 10h | 2.69 - 7.95 | [18] |
| 10m | 2.69 - 7.95 | [18] |
| 10o | 2.69 - 7.95 | [18] |
| 13b-d | 2.69 - 7.95 | [18] |
Experimental Protocols
The following are detailed protocols for the in vitro assessment of the inhibitory activity of this compound against the proposed targets.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening assay kits.[5][19]
Materials:
-
COX-1 (human or ovine) and COX-2 (human recombinant) enzymes
-
Heme
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and positive control at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, diluted COX-1 or COX-2 enzyme, and heme to each well.
-
Add the test compound, positive control, or vehicle (solvent alone) to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of prostaglandin produced using a suitable method, such as an Enzyme Immunoassay (EIA).
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of uric acid formation.[20]
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test compound
-
Positive control (e.g., Allopurinol)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare solutions of the test compound and positive control at various concentrations.
-
In a 96-well plate, add phosphate buffer and the xanthine oxidase enzyme solution to each well.
-
Add the test compound, positive control, or vehicle to the respective wells and pre-incubate at 25°C for 15 minutes.[20]
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the absorbance at approximately 295 nm (the wavelength of maximum absorbance for uric acid) and continue to monitor the change in absorbance over a set period (e.g., 5-10 minutes).[11]
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.
-
Determine the percentage of xanthine oxidase inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay monitors the effect of the test compound on the polymerization of purified tubulin into microtubules.[21][22]
Materials:
-
Purified tubulin (>97% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
Test compound
-
Positive controls (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare solutions of the test compound and controls at various concentrations.
-
On ice, add the polymerization buffer, GTP, and the test compound or control to the wells of a 96-well plate.
-
Add the purified tubulin solution to each well and mix gently.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm (due to light scattering by microtubules) or fluorescence (if using a fluorescent reporter) over time (e.g., 60 minutes).
-
Plot the absorbance or fluorescence as a function of time to generate polymerization curves.
-
Determine the effect of the test compound on the rate and extent of tubulin polymerization compared to the controls.
-
Calculate the IC50 value for inhibition of tubulin polymerization.
Conclusion
While further investigation is required to elucidate the specific biological activities of this compound, the existing literature on analogous thiazole derivatives strongly suggests its potential as a modulator of several key therapeutic targets. The structural motifs present in this compound warrant its evaluation as an inhibitor of COX enzymes, xanthine oxidase, and tubulin polymerization. The experimental protocols and comparative data provided in this guide offer a solid framework for initiating such studies. The versatility of the thiazole scaffold, combined with the promising activities of its derivatives, positions this compound as a compound of significant interest for the development of novel therapeutics for inflammatory diseases, hyperuricemia, and cancer.
References
- 1. Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 9. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 10. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. benchchem.com [benchchem.com]
- 12. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asploro.com [asploro.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 20. revistabionatura.com [revistabionatura.com]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: 2-Methoxy-4-methylthiazole-5-carboxylic Acid (CAS No. 126909-38-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-methylthiazole-5-carboxylic acid, identified by CAS number 126909-38-4, is a heterocyclic organic compound. This molecule belongs to the thiazole class of compounds, which are known for their diverse biological activities and are core structures in many pharmaceutical agents. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, with a focus on its chemical properties, synthesis, and potential applications as a key building block in medicinal chemistry. While extensive biological data for this specific compound is limited in publicly accessible literature, this guide will also touch upon the biological significance of its derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Methoxy-4-methylthiazole-5-carboxylic acid is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 126909-38-4 | |
| Molecular Formula | C₆H₇NO₃S | |
| Molecular Weight | 173.19 g/mol | |
| IUPAC Name | 2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Physical Form | Solid / Powder | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | |
| InChI Key | NNMGTKSNBXYSER-UHFFFAOYSA-N | |
| SMILES | COc1nc(C)c(s1)C(O)=O |
Synthesis
The synthesis of 2-Methoxy-4-methylthiazole-5-carboxylic acid and its derivatives is documented in patent literature, often as a key intermediate for more complex molecules. A general synthetic approach involves the cyclization of a thioamide with a suitably substituted three-carbon component.
Experimental Protocol: General Synthesis of Thiazole-5-Carboxylic Acid Derivatives
The following is a generalized protocol based on methods described for analogous compounds. Specific reaction conditions for 2-Methoxy-4-methylthiazole-5-carboxylic acid may vary.
-
Thioamide Formation: A primary amide is reacted with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or dioxane. The reaction mixture is typically heated to drive the conversion to the corresponding thioamide.
-
Cyclization (Hantzsch Thiazole Synthesis): The thioamide is then reacted with an α-haloketone or a related electrophile. For the synthesis of the title compound, a derivative of ethyl 2-chloroacetoacetate would be a suitable starting material. This reaction is usually carried out in a solvent such as ethanol or isopropanol, often with heating.[1]
-
Hydrolysis: The resulting thiazole ester is hydrolyzed to the carboxylic acid, typically using a base such as sodium hydroxide in a mixture of water and an organic solvent, followed by acidification to precipitate the carboxylic acid product.
Biological Significance and Research
Direct research on the biological activity of 2-Methoxy-4-methylthiazole-5-carboxylic acid is not extensively reported in peer-reviewed journals. However, its structural motif is present in compounds with significant pharmacological properties.
Role as a Synthetic Intermediate
Patent literature indicates that 2-Methoxy-4-methylthiazole-5-carboxylic acid is a valuable intermediate in the synthesis of inhibitors of phosphodiesterase 2 (PDE2).[2] PDE2 is an enzyme involved in the regulation of cyclic nucleotide signaling, and its inhibitors are being investigated for various therapeutic applications, including neurological and psychiatric disorders.
Biological Activity of Related Thiazole Derivatives
Numerous studies have highlighted the diverse biological activities of substituted thiazole-5-carboxylic acid derivatives. These include:
-
Anticancer Activity: Derivatives of 2-aryl-thiazole compounds have shown potent antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer, through mechanisms such as the inhibition of tubulin polymerization.[3]
-
Xanthine Oxidase Inhibition: Certain 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout.[4][5]
Due to the absence of specific biological data for 2-Methoxy-4-methylthiazole-5-carboxylic acid, no quantitative data tables or signaling pathway diagrams can be provided at this time. Researchers are encouraged to use the information on related compounds as a starting point for investigating the potential biological activities of this molecule.
Conclusion
2-Methoxy-4-methylthiazole-5-carboxylic acid (CAS No. 126909-38-4) is a well-characterized chemical compound with established physical and chemical properties. While it serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly PDE2 inhibitors, its own biological activity remains largely unexplored in the public domain. The rich biological landscape of its derivatives suggests that this compound may hold untapped potential for drug discovery and development. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
References
- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 2. IL266305A - History [4,2,1] triazolo [5,1-a] pyrimidine as pde2 inhibitors - Google Patents [patents.google.com]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of derivatives based on the 2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid core. While direct and extensive SAR studies on this specific molecule are not publicly available, this document synthesizes findings from closely related thiazole-5-carboxylic acid analogs to infer potential biological activities and guide future drug discovery efforts. The thiazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and metabolic regulatory effects.[1][2]
Introduction to the this compound Scaffold
The this compound core represents a versatile template for medicinal chemistry exploration. The key structural features—the methoxy group at the 2-position, the methyl group at the 4-position, and the carboxylic acid at the 5-position—offer multiple points for chemical modification to modulate physicochemical properties and biological activity. The thiazole ring itself is an attractive heterocyclic system in drug design due to its ability to participate in various non-covalent interactions with biological targets.
Putative Structure-Activity Relationships
Based on the analysis of analogous thiazole-containing compounds, several potential biological activities and corresponding SAR trends can be proposed for derivatives of this compound. The primary therapeutic areas where thiazole derivatives have shown promise are oncology and metabolic diseases.
Anticancer Activity
Thiazole-5-carboxamides have been extensively investigated as anticancer agents.[3][4] The carboxylic acid moiety is often converted to an amide to enhance cell permeability and provide additional interaction points with the target protein. Key SAR observations from related series suggest the following:
-
Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is critical for anticancer potency. Aromatic and heteroaromatic rings are common, and their substitution pattern significantly influences activity. For instance, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, the substitution on the phenyl ring was crucial for activity against various cancer cell lines.[4]
-
Substitution at the 2-Position of the Thiazole Ring: The 2-position of the thiazole ring is another key site for modification. In the target scaffold, this is a methoxy group. In related series, substitution with aryl groups or substituted amino groups has been shown to be important for activity. For example, a 2-(2-fluorophenyl) group was present in active thiazole-5-carboxamide derivatives.[3] The methoxy group in the target scaffold could be explored for its potential to act as a hydrogen bond acceptor or be replaced with other small alkyl or substituted amino groups.
-
Substitution at the 4-Position of the Thiazole Ring: The methyl group at the 4-position of the target scaffold is a common feature in many active thiazole derivatives. In some cases, replacing the methyl group with a trifluoromethyl group has been shown to enhance anticancer activity.[5]
Table 1: Anticancer Activity of Selected Thiazole-5-Carboxamide Analogs
| Compound ID | 2-Position Substituent | 4-Position Substituent | Amide Substituent | Cancer Cell Line | IC50 (µM) |
| 8a [3] | 2-Fluorophenyl | Trifluoromethyl | 4-chloro-2-methylphenyl | A-549, Bel7402, HCT-8 | Moderately active |
| 6d [4] | 2-(4-methylpiperazin-1-yl)acetamido | (Not specified) | 2-chloro-6-methylphenyl | K563 | Potent |
| 6d [4] | 2-(4-methylpiperazin-1-yl)acetamido | (Not specified) | 2-chloro-6-methylphenyl | MCF-7 | 20.2 |
| 6d [4] | 2-(4-methylpiperazin-1-yl)acetamido | (Not specified) | 2-chloro-6-methylphenyl | HT-29 | 21.6 |
| 4c [6] | 2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl | (Implicitly H) | (Implicitly H) | MCF-7 | 2.57 |
| 4c [6] | 2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl | (Implicitly H) | (Implicitly H) | HepG2 | 7.26 |
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Thiazole derivatives have been identified as potent agonists of PPARs, which are key regulators of lipid and glucose metabolism.[7] The carboxylic acid moiety is a common feature in many PPAR agonists as it mimics the endogenous fatty acid ligands and forms a crucial interaction with the receptor.
-
Carboxylic Acid: The carboxylic acid at the 5-position is likely essential for PPAR agonism, forming a salt bridge with a key amino acid residue in the ligand-binding domain.
-
2- and 4-Position Substituents: The substituents at the 2- and 4-positions will occupy the hydrophobic pocket of the PPAR ligand-binding domain. The 2-methoxy and 4-methyl groups of the target scaffold could contribute to favorable hydrophobic interactions. SAR studies on related PPAR agonists show that varying the size and lipophilicity of these substituents can modulate potency and selectivity for different PPAR isoforms (α, δ, γ).[8]
Table 2: PPAR Agonist Activity of Selected Thiazole Analogs
| Compound ID | Thiazole/Thiadiazole Core | Key Substituents | PPAR Isoform | EC50 (nM) |
| 24 [8] | [3][8][9]Thiadiazole | (Complex side chain) | PPARα/δ dual agonist | Potent |
| 11 [10] | 1,3,4-Thiadiazole | (Complex side chain) | PPARδ | 20 |
| 20a [11] | Sulfonylthiadiazole | (Complex side chain) | PPARδ | 1.6 |
| 20a [11] | Sulfonylthiadiazole | (Complex side chain) | PPARγ | 336 |
Experimental Protocols
General Synthesis of 2-Substituted-4-methylthiazole-5-carboxylic Acid Derivatives
A common route for the synthesis of the 4-methylthiazole-5-carboxylic acid core is the Hantzsch thiazole synthesis.
Protocol: Hantzsch Thiazole Synthesis
-
Reaction of Ethyl Acetoacetate with a Thioamide: Ethyl acetoacetate is reacted with a suitable thioamide (e.g., thiourea or a substituted thioamide) in the presence of a halogenating agent (e.g., N-bromosuccinimide) to form the ethyl 2-substituted-4-methylthiazole-5-carboxylate.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of alcohol and water, followed by acidification.[9]
Protocol: Amide Coupling
-
Activation of Carboxylic Acid: The this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane or DMF). A coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine) are added.
-
Addition of Amine: The desired amine is added to the reaction mixture, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
In Vitro Anticancer Activity Assay
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (solubilized in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the structure-activity relationship (SAR) study of novel therapeutic agents.
Potential Signaling Pathway
Caption: Putative inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Conclusion
The this compound scaffold holds significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and metabolic diseases. This guide provides a framework for initiating SAR studies by leveraging existing knowledge on related thiazole derivatives. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to establish a direct and quantitative SAR for this promising chemical series. The experimental protocols and workflows outlined herein offer a starting point for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications [mdpi.com]
- 8. Synthesis and identification of [1,2,4]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of the therapeutic potential of PPARδ agonist bearing 1,3,4- thiadiazole in inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonylthiadiazoles with an unusual binding mode as partial dual peroxisome proliferator-activated receptor (PPAR) γ/δ agonists with high potency and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative solubility data for 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid in a range of solvents is not publicly available. This guide, therefore, provides a comprehensive framework based on the compound's chemical properties and established methodologies for determining solubility. It is intended to empower researchers to generate this critical data in-house.
Introduction to this compound
This compound is a heterocyclic compound with the empirical formula C₆H₇NO₃S and a molecular weight of approximately 173.19 g/mol . Its structure, featuring a carboxylic acid group, a methoxy group, and a thiazole ring, suggests a degree of polarity, which will influence its solubility in various solvents. Understanding the solubility of this compound is a critical preliminary step in drug discovery and development, impacting formulation, bioavailability, and routes of administration.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be inferred:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents. Therefore, some degree of solubility is expected in these solvents. Aqueous solubility is anticipated to be pH-dependent; in basic media, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar molecules. It is predicted that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the compound's overall polarity imparted by the carboxylic acid and heteroatoms in the thiazole ring, very low solubility is expected in nonpolar solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., water, pH 7.4 buffer, methanol, ethanol, DMSO, acetonitrile, hexane)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker with the temperature maintained at the desired level (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL) or moles/volume (e.g., mol/L).
Data Presentation
While specific data is not available, the results from the experimental protocol described above should be compiled into a clear and concise table for comparative analysis.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.4) | Experimental Value | Experimental Value |
| Methanol | Experimental Value | Experimental Value |
| Ethanol | Experimental Value | Experimental Value |
| DMSO | Experimental Value | Experimental Value |
| Acetonitrile | Experimental Value | Experimental Value |
| Hexane | Experimental Value | Experimental Value |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Conclusion
While specific solubility data for this compound remains to be published, this guide provides a robust framework for its determination. By following the detailed experimental protocol and utilizing the principles of solvent polarity, researchers can generate the necessary data to advance their drug development programs. The shake-flask method, coupled with a validated analytical technique like HPLC, will yield reliable and reproducible solubility values, which are fundamental for subsequent formulation and preclinical studies.
References
Theoretical Exploration of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and practical overview of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid and its analogs. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1][2] This document will delve into the synthesis, theoretical analysis, and potential biological applications of this specific thiazole derivative, drawing upon existing research on structurally similar compounds. It aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development by presenting key data, experimental methodologies, and computational approaches relevant to this class of molecules.
Introduction to Thiazole Derivatives
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Thiazole-containing compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4][5] The versatility of the thiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthesis of this compound and Analogs
The synthesis of 2-alkoxy-4-methylthiazole-5-carboxylic acids and related derivatives can be achieved through several established synthetic routes, most notably the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide. For the target compound, a plausible synthetic pathway would involve the reaction of a substituted thioamide with an appropriate α-halocarbonyl compound, followed by subsequent modifications to introduce the methoxy and carboxylic acid functionalities.
A general synthetic approach is outlined below:
References
- 1. researchgate.net [researchgate.net]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from commercially available starting materials.
Overview of the Synthetic Strategy
The synthesis of the target molecule can be approached via two primary routes, both culminating in the formation of the desired this compound. The key steps involve the construction of the thiazole ring, followed by the introduction of the methoxy group at the 2-position and subsequent hydrolysis of an ester to the final carboxylic acid.
-
Route A: This pathway begins with the Hantzsch thiazole synthesis to form a 2-amino-4-methylthiazole-5-carboxylate intermediate. This is followed by a Sandmeyer-type reaction to replace the amino group with a chloro group, subsequent nucleophilic aromatic substitution with sodium methoxide, and final ester hydrolysis.
-
Route B: An alternative approach involves the synthesis of a 2-chloro-4-methylthiazole-5-carboxylate, which then undergoes nucleophilic substitution with sodium methoxide, followed by ester hydrolysis.
This document will provide a detailed protocol for a plausible synthetic pathway based on established chemical principles for thiazole synthesis and functionalization.
Experimental Protocols
The following protocol outlines a potential multi-step synthesis of this compound.
Step 1: Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
This initial step involves the well-established Hantzsch thiazole synthesis.
-
Materials: Ethyl acetoacetate, Thiourea, N-Bromosuccinimide (NBS), Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a mixture of ethanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Add thiourea (1.1 eq) to the mixture and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.
-
Step 2: Synthesis of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
This step involves a Sandmeyer-type reaction to replace the amino group with a chloro group.
-
Materials: Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, Sodium nitrite, Hydrochloric acid, Copper(I) chloride.
-
Procedure:
-
Suspend ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.5 eq) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate, which can be purified by column chromatography.
-
Step 3: Synthesis of Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate
This step introduces the methoxy group via nucleophilic aromatic substitution. The reactivity of 2-chlorothiazoles with nucleophiles like sodium methoxide is a known transformation[1].
-
Materials: Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate, Sodium methoxide, Anhydrous methanol.
-
Procedure:
-
Dissolve ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a dilute solution of hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate.
-
Step 4: Synthesis of this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Materials: Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate, Sodium hydroxide, Water, Ethanol, Hydrochloric acid.
-
Procedure:
-
Dissolve ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis. (Note: The values presented are representative and may vary based on experimental conditions and scale).
| Step | Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | 1.0 | Thiourea | 1.1 | Ethanol/Water | 80 | 4-6 | 75 |
| 2 | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | 1.0 | NaNO₂, CuCl | 1.2, 1.5 | Aq. HCl | 0-25 | 2-3 | 60 |
| 3 | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | 1.0 | NaOMe | 1.5 | Methanol | Reflux | 3-5 | 80 |
| 4 | Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate | 1.0 | NaOH | 2.0 | Ethanol/Water | Reflux | 2-4 | 90 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
The Pivotal Role of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives in Drug Discovery: A Scaffolding Approach
While 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid itself is not extensively documented as a biologically active agent, its core structure serves as a valuable scaffold in the synthesis of diverse and potent drug candidates. Researchers have successfully modified this foundational molecule to develop derivatives with significant therapeutic potential, particularly in the realms of anti-inflammatory, anticancer, and antidiabetic applications.
This document provides a detailed overview of the application of key derivatives of this compound in drug discovery, complete with experimental protocols and data for researchers, scientists, and drug development professionals.
Application Notes: Targeting Inflammation and Cancer with Thiazole Derivatives
Derivatives of the this compound scaffold have shown considerable promise as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and are implicated in cancer progression. By modifying the carboxylic acid group to form carboxamides, researchers have created potent anti-inflammatory and anticancer agents.
Thiazole Carboxamide Derivatives as COX Inhibitors
A notable application of this scaffold is in the development of novel thiazole carboxamide derivatives as inhibitors of COX-1 and COX-2 enzymes. These derivatives have demonstrated significant in vitro inhibitory activity and cytotoxic effects against various cancer cell lines.
Key Findings:
-
The introduction of a methyl group at the thiazole position has been shown to positively influence the geometrical conformation of the compounds, leading to improved binding and inhibitory potency against COX isoforms.[1]
-
Certain derivatives exhibit potent and selective inhibition of COX enzymes, with some compounds showing synergistic effects with existing anticancer agents.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative thiazole carboxamide derivatives against COX-1 and COX-2, as well as their cytotoxic activity against selected cancer cell lines.
| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) |
| Compound 2a | COX-1 / COX-2 | - | - | - |
| Compound 2b | COX-1 | 0.239[1] | COLO205 | 30.79 |
| COX-2 | 0.191[1] | B16F1 | 74.15 |
Note: Specific IC₅₀ values for Compound 2a against COX enzymes were not provided in the source material, but its improved potency was noted.
Experimental Protocols
This section provides detailed methodologies for key experiments involving thiazole derivatives.
Synthesis of Thiazole Carboxamide Derivatives
Objective: To synthesize thiazole carboxamide derivatives from a 2-aryl-4-methylthiazole-5-carboxylic acid precursor.
Materials:
-
2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Substituted aniline (e.g., 3,4,5-Trimethoxyaniline)
-
Argon gas
-
Hydrochloric acid (HCl, 32%)
-
Anhydrous sodium sulfate
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Dissolve 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid in DCM in a reaction vessel.
-
Add DMAP and EDCI to the solution and mix under an argon gas atmosphere.
-
After 30 minutes, add the desired substituted aniline to the reaction mixture.
-
Stir the reaction for 48 hours.
-
Perform an extraction using 32% HCl.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Purify the crude product using column chromatography to obtain the final thiazole carboxamide derivative.[1]
In Vitro COX Inhibition Assay
Objective: To assess the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Methodology:
A commercial in vitro COX inhibition assay kit is utilized for this protocol. The assay typically measures the peroxidase activity of the COX enzymes, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Prepare solutions of the test compounds at various concentrations.
-
In a multi-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Add a chromogenic substrate (e.g., TMPD).
-
Measure the absorbance at a specific wavelength over time to determine the rate of reaction.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[1]
Cell Viability (MTS) Assay
Objective: To evaluate the cytotoxic effects of the synthesized compounds on cancer and normal cell lines.
Methodology:
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by these thiazole derivatives and the general workflow for their synthesis and evaluation.
References
Application Notes and Protocols: 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid as a key chemical intermediate. Included are its chemical properties, a plausible synthesis protocol, and its primary application in amide bond formation for the development of novel chemical entities.
Chemical Properties and Data
This compound is a substituted thiazole derivative that serves as a valuable building block in medicinal chemistry. The thiazole ring is a common scaffold in many biologically active compounds. The presence of a carboxylic acid function allows for straightforward derivatization, most commonly through amide coupling, to explore structure-activity relationships (SAR) in drug discovery programs.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₆H₇NO₃S |
| Molecular Weight | 173.19 g/mol |
| CAS Number | 126909-38-4 |
| Appearance | Solid (predicted) |
| Predicted ¹H NMR | δ (ppm): ~2.5 (s, 3H, CH₃), ~4.1 (s, 3H, OCH₃), ~13.0 (br s, 1H, COOH) |
| Predicted ¹³C NMR | δ (ppm): ~15 (CH₃), ~58 (OCH₃), ~120 (C4), ~160 (C5), ~165 (C=O), ~170 (C2) |
| Purity | Commercially available with purities typically >95% |
Note: Predicted NMR data is based on typical chemical shifts for similar thiazole structures. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is divided into two main stages: the synthesis of the ethyl ester intermediate and its subsequent hydrolysis.
Part A: Synthesis of Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate
This procedure is adapted from the synthesis of similar 2-alkoxythiazoles. It involves the cyclocondensation of a methoxy-thioamide with an ethyl 2-chloroacetoacetate.
Materials:
-
Methoxythioacetamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol, anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve methoxythioacetamide (1.0 eq) in anhydrous ethanol.
-
Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate.
Part B: Hydrolysis to this compound
This is a standard ester hydrolysis procedure.
Materials:
-
Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate (from Part A)
-
Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
10% aqueous Hydrochloric Acid (HCl) solution
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~3 with 10% aqueous HCl.
-
A precipitate of this compound should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Table 2: Typical Reaction Parameters for Synthesis
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Typical Yield |
| Part A | Methoxythioacetamide | Ethyl 2-chloroacetoacetate | Ethanol | Reflux | 2-4 h | 70-85% |
| Part B | Ethyl 2-methoxy-4-methyl... | 10% aq. NaOH | Ethanol | Reflux | 4-6 h | >90% |
Note: Yields are estimates based on similar reported reactions and may require optimization.
Protocol 2: Application in Amide Bond Formation
This compound is an ideal substrate for amide coupling reactions to generate libraries of compounds for SAR studies. Below is a general protocol using HATU, a common and efficient coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF at room temperature, add the desired amine, followed by DIPEA.
-
Stir the mixture for 5 minutes, then add HATU in one portion.
-
Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Table 3: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Base | Solvent | Key Advantages |
| HATU | DIPEA | DMF | High efficiency, low racemization, fast reaction times |
| EDC/HOBt | DIPEA | DMF/DCM | Cost-effective, widely used, good for many substrates |
| BOP | DIPEA | DMF | Very effective, but produces a carcinogenic byproduct |
| SOCl₂ | Pyridine | DCM | Forms acyl chloride in situ, very reactive |
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of the target carboxylic acid.
Application Workflow: Amide Coupling
This diagram shows the general workflow for using the title compound in a typical amide bond formation reaction.
Caption: General workflow for amide synthesis using the title compound.
Signaling Pathway Context
Thiazole-containing molecules are often designed as inhibitors of specific enzymes in signaling pathways implicated in disease. For example, derivatives of this intermediate could be used to synthesize inhibitors of kinases or other enzymes involved in inflammatory or proliferative pathways.
Caption: Inhibition of a kinase pathway by a thiazole derivative.
Application Notes and Protocols for the Derivatization of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. The following procedures for esterification, amidation, and acyl chloride formation are presented to facilitate the synthesis of novel derivatives for potential applications in drug discovery and medicinal chemistry.
Introduction
This compound is a heterocyclic compound incorporating a thiazole ring, a scaffold of significant interest in pharmaceutical research. Thiazole derivatives have demonstrated a wide range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The derivatization of the carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR) and the development of new chemical entities with potentially enhanced therapeutic properties. For instance, the formation of amides from thiazole carboxylic acids has been a key step in the synthesis of potent kinase inhibitors and anticancer agents.[3][4][5]
Data Presentation
The following tables summarize the expected quantitative data for the derivatization of this compound based on analogous reactions reported in the literature.
Table 1: Summary of Expected Yields for Derivatization Reactions
| Derivative Type | Reagents | Solvent | Expected Yield (%) |
| Methyl Ester | SOCl₂/MeOH | Methanol | 85-95 |
| Ethyl Ester | H₂SO₄/EtOH | Ethanol | 80-90 |
| Benzyl Amide | EDC, HOBt, DIPEA | DMF | 75-85 |
| Anilide | HATU, DIPEA | DMF | 70-80 |
| Acyl Chloride | (COCl)₂ | Dichloromethane | >95 (used in situ) |
Table 2: Comparison of Reaction Conditions
| Derivatization | Temperature (°C) | Reaction Time (h) | Key Features |
| Esterification (Fischer) | Reflux | 4-8 | Simple, common reagents. |
| Amidation (Peptide Coupling) | Room Temperature | 12-24 | Mild conditions, broad substrate scope. |
| Acyl Chloride Formation | 0 to Room Temperature | 1-2 | Highly reactive intermediate, not isolated. |
Experimental Protocols
Protocol 1: Esterification via Fischer Esterification
This protocol describes the synthesis of the methyl ester of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous methanol (10 mL per mmol of acid) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
After the addition is complete, warm the reaction mixture to reflux and heat for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Protocol 2: Amidation using Peptide Coupling Agents
This protocol details the synthesis of the N-benzyl amide derivative.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1M HCl (aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) and continue stirring at room temperature for 12-24 hours.[6]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Acyl Chloride Formation for Further Derivatization
This protocol describes the in situ formation of the acyl chloride, which can be used immediately for subsequent reactions.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Gas outlet to a trap
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gas evolution will be observed.
-
The resulting solution of the acyl chloride is used directly in the next step without isolation.
Visualizations
Experimental Workflow for Derivatization
Caption: General derivatization workflow for the starting carboxylic acid.
Potential Signaling Pathway Inhibition by Thiazole Derivatives
Caption: Potential mechanism of action for thiazole-based kinase inhibitors.
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that serves as a valuable building block in the synthesis of a diverse range of biologically active molecules. The thiazole ring is a prominent scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. This document provides an overview of the applications of derivatives of this compound, along with relevant quantitative data and experimental protocols to guide researchers in its use as a synthetic precursor for drug discovery. While this specific compound is primarily used as an intermediate, its derivatives have shown significant potential in various therapeutic areas, including oncology and infectious diseases.
Medicinal Chemistry Applications of the Thiazole-5-Carboxamide Scaffold
The thiazole-5-carboxylic acid moiety is a key component in the design of various inhibitors and bioactive agents. By converting the carboxylic acid to a carboxamide, a wide array of functional groups can be introduced, allowing for the fine-tuning of a compound's pharmacological properties. The core structure of 2-methoxy-4-methyl-1,3-thiazole-5-carboxamide offers several points for chemical modification, making it an attractive starting material for creating libraries of novel compounds.
Derivatives of the thiazole-5-carboxamide scaffold have been investigated for several medicinal chemistry applications:
-
Anticancer Agents: Thiazole-5-carboxamide derivatives have been explored as potent inhibitors of various cancer-related targets. For instance, they form the core of certain c-Met kinase inhibitors, which are crucial in halting cancer cell proliferation and metastasis.[1] Additionally, analogs of the anticancer drug dasatinib, which feature a 2-aminothiazole-5-carboxamide core, have been synthesized and evaluated for their antiproliferative activities.[2]
-
Fungicidal Agents: The thiazole-5-carboxamide structure has been identified as a promising pharmacophore for the development of new fungicides.[3]
-
Antioxidant Agents: Certain thiazole-carboxamide derivatives have demonstrated potent antioxidant activity, highlighting their potential in combating oxidative stress-related diseases.[4]
Quantitative Data of Thiazole-5-Carboxamide Derivatives
The following tables summarize the biological activities of various derivatives synthesized from thiazole-5-carboxylic acid precursors. This data illustrates the potential of this scaffold in generating potent bioactive molecules.
Table 1: Anticancer Activity of Thiazole-5-Carboxamide Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Dasatinib Analog (6d) | K563 (Leukemia) | Comparable to Dasatinib | [2] |
| MCF-7 (Breast Cancer) | 20.2 | [2] | |
| HT-29 (Colon Cancer) | 21.6 | [2] | |
| c-Met Inhibitor (51am) | c-Met Kinase | 0.00254 | [1] |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (8c) | A-549 (Lung Cancer) | 48% inhibition at 5 µg/mL | [5] |
Table 2: Fungicidal Activity of Thiazole-5-Carboxanilides
| Compound ID | Fungal Strain | EC50 (mg/L) | Reference |
| Thiazole-5-carboxanilide (8i) | Rhizoctonia solani | 1.28 | [3] |
Table 3: Antioxidant Activity of Thiazole-Carboxamide Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| Thiazole-carboxamide (LMH6) | DPPH radical scavenging | 0.185 ± 0.049 | [4] |
| Thiazole-carboxamide (LMH4) | DPPH radical scavenging | 0.251 ± 0.057 | [4] |
| Thiazole-carboxamide (LMH1) | DPPH radical scavenging | 0.316 ± 0.040 | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of thiazole-5-carboxamide derivatives, based on methodologies reported in the literature.
Protocol 1: General Synthesis of Thiazole-5-Carboxamides from this compound
This protocol describes a common method for converting the carboxylic acid to a carboxamide via an acid chloride intermediate.
Materials:
-
This compound
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or other suitable base
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
-
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Synthesized thiazole-5-carboxamide derivatives
-
Cancer cell lines (e.g., A-549, MCF-7, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: c-Met signaling pathway and the inhibitory action of thiazole-5-carboxamide derivatives.
Experimental Workflow Diagram
Caption: General workflow for the development of bioactive agents from the title compound.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group [journal.hep.com.cn]
- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note & Protocol: High-Throughput Screening of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic Acid and its Analogs for Cyclooxygenase (COX) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various analogs have shown potential as inhibitors of key enzymes implicated in disease, including cyclooxygenase (COX) enzymes, which are central to inflammatory processes. High-throughput screening (HTS) provides an efficient method to rapidly assess the inhibitory potential of large numbers of compounds like this compound and its derivatives against therapeutic targets such as COX-1 and COX-2. This document outlines a detailed protocol for a high-throughput screening assay to identify and characterize inhibitors of COX enzymes.
Data Presentation
The following table summarizes the in vitro inhibitory activity of selected thiazole carboxamide derivatives against COX-1 and COX-2, providing a reference for the potential efficacy of compounds based on the this compound scaffold.[1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| 2a | >10 | 0.958 | >10.44 |
| 2b | 0.239 | 0.191 | 1.251 |
| 2j | >10 | 0.957 | >10.45 |
| Celecoxib | 0.05 | 0.0021 | 23.8 |
Experimental Protocols
High-Throughput Screening Protocol for COX Inhibition Assay
This protocol describes a fluorescent inhibitor screening assay designed for high-throughput evaluation of compounds like this compound for their ability to inhibit COX-1 and COX-2.
Materials and Reagents:
-
Enzymes: Human recombinant COX-1 and COX-2
-
Substrate: Arachidonic Acid
-
Detection Reagent: ADHP (10-Acetyl-3,7-dihydroxyphenoxazine)
-
Probe: Horseradish Peroxidase (HRP)
-
Assay Buffer: Tris-HCl buffer, pH 8.0
-
Test Compound: this compound (and analogs) dissolved in DMSO
-
Reference Inhibitor: Celecoxib
-
Microplates: 384-well, black, flat-bottom plates
Experimental Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a concentration gradient for dose-response analysis.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the test compound dilutions into the wells of a 384-well microplate.
-
Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
-
Enzyme and Probe Addition:
-
Prepare a master mix containing the respective COX enzyme (COX-1 or COX-2) and HRP in pre-chilled assay buffer.
-
Dispense the enzyme/HRP mixture into each well of the assay plate.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Substrate and Detection Reagent Addition:
-
Prepare a master mix containing arachidonic acid and the fluorescent probe ADHP in the assay buffer.
-
Add this mixture to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530-540 nm and an emission wavelength of 580-590 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualization
Caption: High-Throughput Screening Workflow for COX Inhibition.
References
Application Note and Protocol: Amide Coupling of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the amide coupling of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid with a primary or secondary amine. Amide bond formation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of functional molecules, including active pharmaceutical ingredients.[1][2] This protocol outlines a general and robust procedure utilizing common amide coupling reagents, providing a reliable starting point for the synthesis of diverse amide derivatives from this specific thiazole carboxylic acid. The methodologies described are based on well-established principles of amide bond formation, which typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[2][3][4]
Introduction
This compound is a heterocyclic building block of interest in medicinal chemistry due to the prevalence of the thiazole motif in bioactive compounds. The successful coupling of this carboxylic acid with various amines is a key step in the synthesis of novel chemical entities for drug discovery programs. The presented protocols focus on two common and effective coupling methods: one utilizing the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other employing a carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive, HOBt (Hydroxybenzotriazole).[3][5][6] These methods are widely used due to their efficiency, mild reaction conditions, and broad substrate scope.[7][8][9]
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often favored for its high efficiency and ability to couple even sterically hindered or electron-deficient amines.[7][9]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM.
-
Add the desired amine (1.0 - 1.2 eq).
-
Add HATU (1.1 - 1.5 eq) to the solution.
-
Add DIPEA or TEA (2.0 - 3.0 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation.[5][6][10]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.1 - 1.5 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
Add EDC hydrochloride (1.1 - 1.5 eq) to the stirring solution.
-
Add DIPEA or TEA (1.5 - 2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with an appropriate organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the typical quantitative data for the described amide coupling protocols. The exact amounts should be calculated based on the starting scale of the reaction.
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Amine | 1.0 - 1.2 eq | 1.0 - 1.2 eq |
| Coupling Reagent | HATU (1.1 - 1.5 eq) | EDC·HCl (1.1 - 1.5 eq) |
| Additive | - | HOBt (1.1 - 1.5 eq) |
| Base | DIPEA or TEA (2.0 - 3.0 eq) | DIPEA or TEA (1.5 - 2.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DCM or DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 12 - 24 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
Mandatory Visualization
References
- 1. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid, a versatile heterocyclic building block for organic synthesis and drug discovery. The thiazole moiety is a privileged scaffold in medicinal chemistry, and this particular derivative offers unique opportunities for the creation of novel molecular entities with potential therapeutic applications.[1][2]
Overview and Key Applications
This compound is a valuable starting material for the synthesis of a wide range of derivatives. The presence of the carboxylic acid group at the 5-position allows for straightforward functionalization, primarily through amide bond formation and esterification. The 2-methoxy and 4-methyl substituents can influence the electronic properties and steric environment of the thiazole ring, potentially modulating the biological activity of the resulting compounds.
Key Applications Include:
-
Scaffold for Drug Discovery: The thiazole nucleus is a core component of numerous biologically active compounds, exhibiting anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] This reagent serves as a key building block for the synthesis of new chemical entities for screening in various disease models.
-
Amide Library Synthesis: The carboxylic acid functionality is readily converted to a diverse range of amides via coupling with various primary and secondary amines. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.[8][9][10]
-
Ester Synthesis: Ester derivatives of thiazole carboxylic acids can be synthesized to modify physicochemical properties such as solubility and cell permeability, which is crucial for optimizing drug-like characteristics.[11][12]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₃S | |
| Molecular Weight | 173.19 g/mol | [13] |
| Appearance | Solid | |
| CAS Number | 126909-38-4 | [13] |
Proposed Synthetic Route
Caption: Proposed Hantzsch synthesis route to the target molecule.
Experimental Protocols
The following are detailed, adaptable protocols for the two primary applications of this compound: amide coupling and esterification. These protocols are based on established procedures for similar thiazole carboxylic acids.[8][11]
General Protocol for Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents, a widely used and efficient method.[8]
Caption: General workflow for amide coupling reactions.
Detailed Methodology:
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add the desired amine (1.0-1.2 eq.).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq.) and Hydroxybenzotriazole (HOBt) (1.2-1.5 eq.) to the reaction mixture.
-
Add N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq.) and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), dilute the reaction mixture with water and extract with ethyl acetate (EtOAc) or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Representative Data for Amide Coupling of a Thiazole Carboxylic Acid Analog:
| Amine Substrate | Coupling Reagents | Solvent | Yield (%) | Reference |
| Aniline | EDC, HOBt, DMAP | CH₃CN | 80 | [8] |
| 4-tert-Butylaniline | EDC, HOBt, DMAP | CH₃CN | 58-61 | [8] |
| Boc-piperidine-4-amine | EDC, HOBt, DMAP | CH₃CN | 90 | [8] |
General Protocol for Fischer Esterification
Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[11]
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, a… [ouci.dntb.gov.ua]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. excli.de [excli.de]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. growingscience.com [growingscience.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Developing Assays for 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid (MMTCA) Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to developing and executing biochemical and cell-based assays to characterize the biological activity of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid (MMTCA). Thiazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] For the purpose of this guide, we will hypothesize that MMTCA is an inhibitor of a critical inflammation-associated enzyme, Cyclooxygenase-2 (COX-2), and detail the necessary protocols to validate this activity from target engagement to cellular response.
Introduction to MMTCA and Assay Strategy
This compound (MMTCA) is a small molecule belonging to the thiazole class of heterocyclic compounds. The thiazole ring is a key structural motif in many biologically active molecules and approved drugs, such as the vitamin thiamine.[2][4] Derivatives of thiazole-carboxylic acid have been investigated for a variety of therapeutic applications, including as anticancer, anti-diabetic, and anti-inflammatory agents.[5]
Given the structural similarities of MMTCA to known inhibitors of inflammatory pathways, a logical starting point is to investigate its effect on key enzymes in the inflammation cascade, such as Cyclooxygenase (COX) enzymes.[1] Our strategy involves a two-tiered approach:
-
Biochemical Assay: A direct, in vitro enzyme inhibition assay to determine if MMTCA can inhibit purified COX-2 and to establish its potency (IC50) and selectivity over the related COX-1 isoform.[6][7]
-
Cell-Based Assay: An assay using a relevant cell line (e.g., macrophages) to confirm that MMTCA can suppress the inflammatory response in a cellular context, validating its potential as a cell-permeable and active compound.[8][9][10]
This tiered approach, from direct target inhibition to cellular activity, provides a robust framework for characterizing the biological function of novel compounds like MMTCA.
Logical Framework for Assay Development
The overall strategy follows a logical progression from initial screening to cellular validation. This ensures that resources are focused on compounds that show genuine promise, first by confirming direct interaction with the molecular target and then by verifying efficacy in a more complex biological system.
Caption: Logical workflow for MMTCA activity screening and validation.
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to directly measure the inhibition of purified human recombinant COX-2 by MMTCA. The assay measures the peroxidase component of COX activity using a highly sensitive fluorometric probe.
A. Materials and Reagents
-
Purified, active human recombinant COX-2 enzyme
-
Purified, active human recombinant COX-1 enzyme (for selectivity)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorometric probe
-
MMTCA (dissolved in DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
B. Experimental Workflow Diagram
Caption: Workflow for the in vitro COX-2 fluorometric inhibition assay.
C. Step-by-Step Procedure
-
Prepare Reagents: Thaw all enzymes and reagents on ice. Prepare a series of MMTCA dilutions in DMSO, then dilute further in COX Assay Buffer. A typical final concentration range for testing would be 0.01 µM to 100 µM.
-
Plate Setup: To a 96-well black microplate, add reagents in the following order:
-
Assay Buffer
-
Heme
-
COX-2 enzyme (or COX-1 for selectivity panel)
-
-
Add Compound: Add 10 µL of the diluted MMTCA, positive control (Celecoxib), or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Mix gently and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Add Probe: Add ADHP solution to all wells.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, Arachidonic Acid, to all wells. Mix immediately.
-
Detection: Incubate the plate for 10 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~587 nm.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percent inhibition for each MMTCA concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of MMTCA concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
D. Sample Data Presentation
| Compound | Target | IC50 (µM) [95% CI] |
| MMTCA | COX-2 | 2.5 [2.1 - 3.0] |
| MMTCA | COX-1 | 45.8 [39.5 - 53.1] |
| Celecoxib | COX-2 | 0.05 [0.04 - 0.06] |
| Celecoxib | COX-1 | 7.6 [6.9 - 8.4] |
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Secretion Assay
This protocol measures the ability of MMTCA to inhibit the production of PGE2, a key inflammatory mediator produced downstream of COX-2, in lipopolysaccharide (LPS)-stimulated macrophage cells.
A. Materials and Reagents
-
RAW 264.7 macrophage cell line
-
DMEM complete medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
MMTCA (dissolved in DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
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PGE2 ELISA Kit
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Cell viability assay reagent (e.g., CellTiter-Glo®)
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24-well cell culture plates
B. Hypothetical Signaling Pathway
The diagram below illustrates the signaling pathway targeted in this assay. LPS activates the cell via TLR4, leading to the upregulation of COX-2, which then produces prostaglandins like PGE2. MMTCA is hypothesized to block this step.
Caption: Hypothesized inhibition of the COX-2 pathway by MMTCA.
C. Step-by-Step Procedure
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[10]
-
Compound Pre-treatment: The next day, remove the medium and replace it with fresh medium containing serial dilutions of MMTCA or controls. Incubate for 1-2 hours.
-
Cell Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.[10]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for PGE2 analysis. Centrifuge to remove any cell debris.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.
-
Cytotoxicity Assessment: To ensure that the reduction in PGE2 is not due to cell death, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on the remaining cells in the plate according to the manufacturer's protocol.
-
Data Analysis:
-
Use the ELISA kit's standard curve to calculate the PGE2 concentration in each sample.
-
Normalize the PGE2 levels to the LPS-stimulated control (100% activity).
-
Plot the percent PGE2 production versus the log of MMTCA concentration to determine the cellular IC50.
-
Confirm that MMTCA does not cause significant cytotoxicity at the effective concentrations.
-
E. Sample Data Presentation
| Treatment Group | PGE2 (pg/mL) ± SD | Cell Viability (% of Control) |
| Unstimulated Control | 15 ± 4 | 100% |
| LPS (100 ng/mL) | 450 ± 35 | 98% |
| LPS + MMTCA (1 µM) | 310 ± 28 | 99% |
| LPS + MMTCA (5 µM) | 185 ± 21 | 97% |
| LPS + MMTCA (25 µM) | 60 ± 12 | 95% |
| LPS + Celecoxib (1µM) | 75 ± 9 | 99% |
Summary and Conclusion
These protocols provide a robust framework for the initial characterization of this compound. The in vitro enzyme assay directly confirms target engagement and selectivity, while the cell-based assay validates the compound's activity in a more physiologically relevant context. Positive results from this testing cascade would provide strong evidence for MMTCA as a potential anti-inflammatory agent and justify further preclinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis yield of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound. The proposed synthesis is a two-step process: (1) Hantzsch thiazole synthesis to form the ethyl ester precursor, followed by (2) basic hydrolysis to the final carboxylic acid.
Issue 1: Low or No Yield of Ethyl 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylate (Ester Intermediate)
Question: I am not getting the expected yield for the Hantzsch condensation step. What are the potential causes and how can I improve the outcome?
Answer: Low yields in the Hantzsch thiazole synthesis can arise from several factors related to starting materials, reaction conditions, and work-up procedures. A common approach for this synthesis involves the reaction of ethyl 2-chloroacetoacetate with a suitable thioamide.[1][2]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Poor Quality of Starting Materials | Ensure ethyl 2-chloroacetoacetate is fresh and has not degraded. Verify the purity of your thioamide precursor. Impurities can lead to side reactions. |
| Incorrect Stoichiometry | A slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. For this type of condensation, temperatures are often in the range of 60-80°C.[2] If the reaction is too slow, consider a modest increase in temperature while monitoring for the formation of impurities by TLC. |
| Inappropriate Solvent | Ethanol is a commonly used solvent for this reaction.[1] Ensure it is of a suitable grade and dry, as water can interfere with the reaction. |
| Incorrect pH during Work-up | After the reaction, the mixture is often neutralized or made slightly basic to precipitate the product.[3] Ensure the pH is adjusted correctly to avoid loss of product in the aqueous phase. |
| Side Reactions | The formation of byproducts is a common issue. Analyze the crude reaction mixture by LC-MS or NMR to identify potential side products and adjust reaction conditions accordingly. |
Issue 2: Incomplete Hydrolysis of the Ethyl Ester
Question: My final product is contaminated with the starting ethyl ester. How can I ensure complete hydrolysis?
Answer: Incomplete hydrolysis is a common issue and can often be resolved by optimizing the reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Base | Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. Often, using a slight excess (1.5-2.0 equivalents) can drive the reaction to completion. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using TLC until the starting material is no longer visible. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50°C) can be applied. |
| Poor Solubility of the Ester | The use of a co-solvent such as methanol or THF in addition to water can improve the solubility of the ester and facilitate hydrolysis. |
| Premature Precipitation of the Carboxylate Salt | If the sodium or potassium salt of the carboxylic acid precipitates from the reaction mixture, it can hinder further reaction. Adding more solvent may be necessary to maintain a homogeneous solution. |
Issue 3: Difficulty in Purifying the Final Product
Question: My final this compound is impure, and I am having trouble with purification. What are the best methods?
Answer: Purification of carboxylic acids can be challenging due to their polarity.
Possible Causes and Solutions:
| Purification Challenge | Recommended Action |
| Presence of Inorganic Salts | After acidification to precipitate the carboxylic acid, ensure the product is thoroughly washed with cold water to remove any residual inorganic salts. |
| Contamination with Unreacted Ester | If hydrolysis was incomplete, the ester will be a major impurity. Optimize the hydrolysis step as described above. Alternatively, the ester can be removed by washing a solution of the crude product in an organic solvent (like ethyl acetate) with a dilute aqueous base. The carboxylic acid will move to the aqueous layer as its salt, leaving the ester in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid. |
| Colored Impurities | Colored impurities can sometimes be removed by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). The use of activated charcoal during recrystallization can also be effective. |
| Product is an Oil or Gummy Solid | If the product does not crystallize easily, consider converting it to a salt (e.g., with a volatile amine like triethylamine), purifying the salt by recrystallization, and then regenerating the free acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A widely applicable method is the Hantzsch thiazole synthesis to first prepare an ester intermediate, such as ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate, followed by hydrolysis of the ester to the desired carboxylic acid.[3][4]
Q2: What are the key starting materials for the Hantzsch synthesis of the ester precursor?
A2: The key reagents are typically an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate, and a thioamide derivative that provides the 2-methoxy group.[1]
Q3: How can I monitor the progress of the Hantzsch condensation and the hydrolysis reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring both reactions. For the condensation, you will observe the consumption of the starting materials and the appearance of a new, typically UV-active, product spot. For the hydrolysis, you will see the disappearance of the ester spot and the appearance of a more polar spot for the carboxylic acid at the baseline.
Q4: What are the expected yields for the synthesis of this compound?
A4: While yields are highly dependent on the specific conditions and scale, Hantzsch thiazole syntheses are generally high-yielding, often in the range of 70-90%.[4] The subsequent hydrolysis step is also typically efficient.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Thioamides can be toxic and should also be handled with care. Standard personal protective equipment (goggles, lab coat, gloves) should be worn at all times.
Data Presentation
Table 1: Typical Reaction Conditions for Hantzsch Thiazole Synthesis of an Ethyl Ester Precursor
| Parameter | Condition | Reference |
| α-Halo-β-ketoester | Ethyl 2-chloroacetoacetate | [1] |
| Thioamide | Appropriate thioamide precursor | [1] |
| Solvent | Ethanol | [1] |
| Temperature | 60-80 °C | [2] |
| Reaction Time | 2-6 hours (monitor by TLC) | [2] |
| Work-up | Neutralization with a weak base (e.g., NaHCO₃) | [3] |
Table 2: Typical Reaction Conditions for Ester Hydrolysis
| Parameter | Condition |
| Base | NaOH or KOH (1.5-2.0 eq.) |
| Solvent | Water/Methanol or Water/THF |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 1-4 hours (monitor by TLC) |
| Work-up | Acidification with HCl to pH ~2-3 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylate (Illustrative)
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To a solution of the appropriate methoxy-containing thioamide (1.1 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).
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Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-4 hours.
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Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting materials are consumed.
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Cool the reaction mixture to room temperature and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
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Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve the crude or purified ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate in a mixture of methanol and water (e.g., 2:1 v/v).
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Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 1-3 hours.
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Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the ester is no longer present.
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Remove the methanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of Purified Product
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis of Ester Precursor | An impurity with a higher Rf value on a TLC plate compared to the desired carboxylic acid is likely the unhydrolyzed ester. To address this, consider extending the hydrolysis reaction time, increasing the amount of base (e.g., NaOH or LiOH), or ensuring the reaction temperature is sufficient to drive the reaction to completion. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the workup to fully protonate the carboxylic acid, making it less soluble in water and more soluble in the organic extraction solvent. Use an appropriate organic solvent like ethyl acetate for extraction and perform multiple extractions to maximize recovery. |
| Precipitation Issues During Recrystallization | The choice of solvent is critical. If the compound "oils out," it indicates the solvent is too nonpolar or the solution is supersaturated. Try a more polar solvent or a solvent mixture. If no crystals form, the solvent may be too polar; try adding a less polar co-solvent (anti-solvent) dropwise to induce crystallization. |
| Degradation of the Product | Thiazole carboxylic acids can be susceptible to decarboxylation at high temperatures. Avoid excessive heat during purification and drying. |
Issue 2: Persistent Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unhydrolyzed Starting Ester | As mentioned previously, ensure complete hydrolysis. If the impurity persists after workup, recrystallization is often effective. The ester is typically less polar and will have different solubility characteristics than the carboxylic acid. |
| Side-products from Thiazole Ring Synthesis | Impurities from the initial ring formation can be carried through. These may have similar polarities to the final product, making them difficult to remove by simple recrystallization. In such cases, column chromatography may be necessary. |
| Salts from Workup | Inorganic salts from the neutralization or pH adjustment steps can contaminate the product. Ensure the purified solid is thoroughly washed with cold deionized water to remove any residual salts. |
Frequently Asked Questions (FAQs)
Q1: What is a common impurity I might see in my crude this compound?
A common impurity is the corresponding ester precursor (e.g., ethyl or methyl ester) if the final hydrolysis step is incomplete. This impurity will appear as a less polar spot on a TLC plate (higher Rf value) compared to the carboxylic acid product.
Q2: My purified product has a broad melting point. What does this indicate?
A broad melting point is a strong indication of the presence of impurities. These could include unreacted starting materials, side-products, or residual solvents. Further purification steps, such as recrystallization from a different solvent system or column chromatography, are recommended.
Q3: What are suitable recrystallization solvents for this compound?
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
Yes, reversed-phase HPLC is a suitable technique for the purification of thiazole derivatives.[2] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid is a good starting point.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath. If the compound remains dissolved, an anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexanes or water) can be added dropwise until the solution becomes cloudy.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent should be optimized based on TLC analysis to achieve good separation between the desired product and impurities.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification challenges.
References
stability issues of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid in solution
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid in solution?
A1: Based on the structure of the molecule, the primary stability concerns in solution are potential hydrolysis of the 2-methoxy group, decarboxylation, and photo-degradation of the thiazole ring. The rates of these degradation pathways are likely influenced by pH, temperature, and light exposure.
Q2: How should I prepare and store stock solutions of this compound?
A2: To maximize stability, it is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is recommended to minimize freeze-thaw cycles. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.
Q3: My solution of this compound has changed color. What could be the cause?
A3: A change in solution color can be an indicator of degradation. This could be due to the formation of colored degradation products resulting from photo-degradation or other chemical reactions. It is recommended to re-analyze the solution by a suitable analytical method like HPLC to check for purity and the presence of degradation products.
Q4: Can I use aqueous buffers to dissolve this compound?
A4: While the carboxylic acid group suggests some aqueous solubility, especially at higher pH, the stability of the 2-methoxy group in aqueous solutions, particularly under acidic or basic conditions, may be a concern. If aqueous buffers are necessary, it is crucial to perform a stability study at the intended pH and temperature. Neutral or slightly acidic pH conditions are generally preferred for the stability of many heterocyclic compounds.
Q5: What analytical methods are suitable for assessing the stability of my compound in solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for assessing the purity and stability of the compound over time.[1][2] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to identify the mass of any degradation products, aiding in the elucidation of their structures.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor structural changes.[1]
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Degradation in stock solution | 1. Prepare a fresh stock solution from solid material. 2. Analyze the old and new stock solutions by HPLC to compare purity. 3. If degradation is confirmed, review storage conditions (solvent, temperature, light exposure). |
| Degradation in assay medium | 1. Assess the stability of the compound in the assay medium under the experimental conditions (e.g., 37 °C, presence of media components). 2. Spike the compound into the assay medium and measure its concentration at different time points using HPLC. 3. If instability is observed, consider reducing the incubation time or modifying the assay conditions if possible. |
| Photo-degradation during experiment | 1. Protect all solutions and experimental setups from light. Use amber-colored plates or cover them with foil. 2. Include a "dark control" in your experiment to differentiate between thermal and photo-degradation.[4] |
Issue 2: Appearance of New Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the 2-methoxy group | 1. This may occur in the presence of water, especially at non-neutral pH. 2. Use LC-MS to determine the mass of the new peak. The hydrolyzed product would have a mass corresponding to the loss of a methyl group and the addition of a hydrogen. 3. If confirmed, ensure the use of anhydrous solvents and minimize exposure to moisture. Adjust the pH of aqueous solutions to be as close to neutral as possible. |
| Decarboxylation | 1. This can be promoted by heat. 2. Use LC-MS to identify a peak with a mass corresponding to the loss of CO2. 3. Avoid excessive heating of the compound in solution. |
| Photo-degradation | 1. Thiazole rings can be susceptible to photo-oxidation.[3][4] 2. Protect solutions from light at all times. 3. Use LC-MS to analyze the new peaks. Photo-oxidation products may show an increase in mass corresponding to the addition of oxygen atoms. |
Experimental Protocols
Stability-Indicating HPLC Method Development
A reverse-phase HPLC method is generally suitable for monitoring the stability of small organic molecules.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products and ensuring they are well-separated from the parent peak.
| Stress Condition | Example Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80 °C for 48 hours (in solution and as solid) |
| Photo-degradation | Expose solution to UV light (e.g., 254 nm) for 24 hours |
Visualizations
Potential Degradation Pathways
Caption: Inferred degradation pathways for the target molecule.
General Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts. The synthesis is typically a two-step process: (1) Hantzsch thiazole synthesis to form an ester precursor, ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate, followed by (2) hydrolysis to the final carboxylic acid product.
Issue 1: Low Yield and/or Presence of Multiple Impurities in the Final Product
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Hantzsch Thiazole Synthesis | Monitor reaction progress by TLC or LC-MS. | Extend reaction time or slightly increase the temperature. Ensure equimolar amounts of reactants or a slight excess of the thioamide. |
| Incomplete Hydrolysis | Analyze the crude product by ¹H NMR or LC-MS for the presence of the ethyl ester precursor. | Increase the amount of base (e.g., NaOH or LiOH), prolong the reaction time, or consider a different solvent system to improve solubility. |
| Side Reactions During Hantzsch Synthesis | Characterize byproducts by MS and NMR. | Control reaction temperature carefully. Ensure the purity of starting materials, particularly the α-halo-β-ketoester. |
| Degradation of Product | Check for the presence of the decarboxylated byproduct (2-methoxy-4-methyl-1,3-thiazole). | Avoid excessive heat during hydrolysis, work-up, and drying. Perform the reaction under an inert atmosphere if sensitivity to oxidation is suspected. |
| Suboptimal Work-up and Purification | Analyze losses at each step of extraction and purification. | Optimize the pH for extraction of the carboxylic acid. For recrystallization, screen various solvent systems. If impurities persist, consider column chromatography. |
Issue 2: Identification of a Specific, Persistent Impurity
| Observed Impurity (by analytical technique) | Potential Identity | Suggested Action |
| Peak with higher Rf on TLC; signal for ethyl group in ¹H NMR | Unhydrolyzed ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate | Re-subject the product to hydrolysis conditions or improve the initial hydrolysis step (see Issue 1). |
| Mass signal corresponding to the loss of CO₂ | 2-Methoxy-4-methyl-1,3-thiazole (decarboxylation byproduct) | Minimize exposure to high temperatures during the final steps of the synthesis and purification.[1][2] |
| Signals corresponding to unreacted starting materials | Ethyl 2-chloroacetoacetate or O-methyl thiocarbamate | Optimize the reaction conditions of the Hantzsch synthesis for full conversion. |
| Complex mixture of unidentified peaks | Potential formation of dimeric or polymeric byproducts from side reactions of ethyl 2-chloroacetoacetate. | Ensure slow addition of reactants and maintain a homogenous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently observed byproducts are the unhydrolyzed ethyl ester precursor (ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate) and the decarboxylated product (2-methoxy-4-methyl-1,3-thiazole). Other potential impurities include unreacted starting materials from the initial thiazole ring formation. In syntheses of structurally related compounds, amide impurities have also been noted if ammonia is present during hydrolysis.[3]
Q2: How can I minimize the formation of the decarboxylated byproduct?
A2: Decarboxylation is often induced by heat. To minimize its formation, conduct the hydrolysis of the ester under the mildest conditions possible that still afford a reasonable reaction rate. Avoid prolonged heating during work-up and dry the final product under vacuum at a moderate temperature. The stability of thiazole-5-carboxylic acids to decarboxylation can be influenced by the substituent at the 2-position and the pH of the solution.[1][2]
Q3: My ¹H NMR spectrum shows unexpected signals. How can I identify the corresponding byproducts?
A3: In addition to the unhydrolyzed ester and decarboxylation product, consider the possibility of byproducts arising from the reactivity of ethyl 2-chloroacetoacetate, which can undergo self-condensation or react with other nucleophiles present. Comparing your spectrum with those of the starting materials is a crucial first step. Advanced techniques like 2D NMR (COSY, HMQC) and LC-MS can be invaluable for structure elucidation of unknown impurities.
Q4: What is the recommended method for purifying the final product?
A4: Recrystallization is the most common method for purifying this compound. A variety of solvents should be screened to find a system that provides good recovery and effectively removes the key impurities. If recrystallization is insufficient, column chromatography on silica gel can be employed. A mobile phase containing a small amount of acetic or formic acid can help to reduce tailing of the carboxylic acid on the silica gel.
Data Presentation
Table 1: Common Byproducts and their Identification
| Byproduct Name | Chemical Structure | Molecular Weight | Typical Analytical Signature |
| Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate | C₈H₁₁NO₃S | 201.24 | Presence of an ethyl group signal in ¹H NMR (triplet and quartet). Higher Rf value on TLC compared to the carboxylic acid. |
| 2-Methoxy-4-methyl-1,3-thiazole | C₅H₇NOS | 129.18 | Absence of the carboxylic acid proton in ¹H NMR. Mass spectrum shows a loss of 44 amu (CO₂) from the parent compound. |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Characteristic signals in ¹H NMR that can be compared to the spectrum of the starting material. |
| O-methyl thiocarbamate | C₂H₅NOS | 91.14 | Signals corresponding to the methoxy and amino protons in ¹H NMR. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate (Hantzsch Thiazole Synthesis)
-
To a stirred solution of O-methyl thiocarbamate (1 equivalent) in a suitable solvent (e.g., ethanol), add ethyl 2-chloroacetoacetate (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or taken directly to the next step if purity is deemed sufficient.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.5 to 2 equivalents) in water.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
Visualizations
Caption: Synthetic pathway and common byproducts.
Caption: Troubleshooting workflow for synthesis issues.
References
improving the solubility of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid for assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid compound. Based on the behavior of similar thiazole carboxylic acid derivatives, it is expected to have low solubility in water, particularly under acidic conditions. The carboxylic acid group in its structure suggests that its solubility is highly dependent on pH.
Q2: Why is my compound not dissolving in aqueous buffer?
A2: The limited aqueous solubility of this compound is likely due to its chemical structure. Thiazole carboxylic acids often exhibit minimal solubility in acidic to neutral aqueous solutions (pH 1.5-7.0). To improve solubility, adjusting the pH to a more basic level is recommended.
Q3: What is the recommended solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.
Q4: How can I prevent my compound from precipitating out of the solution during an assay?
A4: Precipitation during an assay can occur if the final concentration of the compound in the aqueous assay buffer exceeds its solubility limit. To avoid this, ensure that the final concentration of any organic co-solvent (like DMSO) is kept to a minimum (typically ≤1%) and that the pH of the final assay buffer is compatible with the compound's solubility profile (generally, a slightly basic pH is preferable).
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent. | The chosen solvent is not appropriate for this compound. | - For stock solutions, use an organic solvent such as DMSO. - For aqueous solutions, adjust the pH to be slightly basic (e.g., pH 7.4 or higher). |
| A precipitate forms after adding the stock solution to the aqueous assay buffer. | The compound's solubility limit in the final assay buffer has been exceeded. | - Decrease the final concentration of the compound in the assay. - Increase the pH of the assay buffer if compatible with the experimental conditions. - Consider using a co-solvent in the final assay buffer, ensuring it does not interfere with the assay. |
| Inconsistent assay results. | The compound may not be fully dissolved, leading to inaccurate concentrations. | - Ensure the stock solution is clear and free of any visible particles before use. - Use sonication or gentle warming (be cautious of compound stability) to aid dissolution when preparing the stock solution. - Vortex the solution thoroughly after adding the stock solution to the assay buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 173.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 1.7319 mg of the compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 173.19 g/mol * 1000 mg/g = 1.7319 mg/mL
-
-
Weigh the compound: Accurately weigh the calculated mass of this compound and place it into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Gentle warming in a water bath (not exceeding 40°C) can also be used, but be mindful of the compound's stability at elevated temperatures.
-
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Improving Solubility in Aqueous Buffers via pH Adjustment
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension: Add the desired amount of this compound to the aqueous buffer to create a suspension.
-
Monitor pH: Place the suspension on a stir plate and insert a calibrated pH probe.
-
Adjust pH: While stirring, add the 1 M NaOH solution dropwise to the suspension.
-
Observe Dissolution: Continue to add NaOH and monitor the pH. As the pH increases and the carboxylic acid group is deprotonated to its more soluble salt form, the compound will begin to dissolve.
-
Final pH: The compound should be fully dissolved at a slightly basic pH (e.g., pH 7.4-8.0). Record the final pH at which complete dissolution occurs.
-
pH Readjustment (if necessary): If your assay requires a specific pH, you can carefully adjust it back down with a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops too low. It is best to perform the assay at a pH where the compound is soluble.
Visualizations
Technical Support Center: 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a heterocyclic compound featuring a thiazole ring. Key properties include:
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Acidic Carboxylic Group: The -COOH group at the C5 position is the primary site for reactions like amide bond formation and esterification.
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Electron-Rich Thiazole Ring: The thiazole ring is generally electron-rich, but its reactivity is influenced by its substituents. The C2 position is the most electron-deficient in the thiazole ring system.[1]
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2-Methoxy Group: This group is generally stable but can be susceptible to hydrolysis under harsh acidic conditions. The reactivity at the C2 position of thiazoles is higher than at the C4 or C5 positions for nucleophilic substitution.[2]
Q2: What are the best practices for storing this compound?
It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, keeping it under an inert atmosphere (like argon or nitrogen) at low temperatures (-20°C) is advisable to prevent potential degradation.
Q3: In which common laboratory solvents is this compound soluble?
Solubility will depend on the specific application, but generally, it is expected to have good solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol, especially upon gentle heating or with the addition of a base. It may have limited solubility in non-polar solvents like hexanes and ethers.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a primary application for this carboxylic acid. The following guide addresses common issues.
Q1: I am observing low to no yield of my desired amide product. What are the common causes and solutions?
Low yields in amide coupling reactions with this substrate can stem from several factors, often related to inefficient activation of the carboxylic acid or the reactivity of the amine coupling partner.
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Cause 1: Inefficient Carboxylic Acid Activation. The electronic nature of the thiazole ring can influence the reactivity of the carboxylic acid. Standard coupling reagents may not be sufficient.
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Cause 2: Poor Amine Nucleophilicity. Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.
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Solution 1: Increase the reaction temperature (e.g., to 40-60°C) to improve the reaction rate. Monitor the reaction closely for potential side products.
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Solution 2: Use a stronger, non-nucleophilic base. Switching from triethylamine (TEA) to N,N-diisopropylethylamine (DIPEA) can be beneficial.[4]
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Solution 3: For particularly challenging amines, consider converting the carboxylic acid to the more reactive acyl fluoride or acid chloride intermediate.[3]
-
-
Cause 3: Inappropriate Solvent. Poor solubility of reactants can severely hamper the reaction rate.
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Solution: If using a less polar solvent like Dichloromethane (DCM), switch to a more polar aprotic solvent like DMF or DMSO to ensure all reactants are fully dissolved.[4]
-
Q2: My reaction is incomplete, and I am recovering significant starting material. What should I do?
Recovering starting material indicates that the reaction has either not reached completion or has stalled.
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Solution 1: Increase Reagent Equivalents. Using a slight excess (1.1-1.5 equivalents) of both the amine and the coupling reagent can help drive the reaction to completion.
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Solution 2: Extend Reaction Time. Some coupling reactions, especially with hindered substrates, require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Solution 3: Pre-activation. Allow the carboxylic acid, coupling reagent, and any additives (like HOBt) to stir together for 15-30 minutes before adding the amine. This ensures the activated species is fully formed.[4]
Q3: I am observing significant side-product formation. What are the likely culprits?
Side products often arise from the decomposition of reagents or reactions with the solvent.
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Cause 1: Racemization. If your amine or other parts of the molecule contain chiral centers, racemization can occur, especially at elevated temperatures.
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Solution: Add a racemization-suppressing agent like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Keep the reaction temperature as low as possible.
-
-
Cause 2: Reaction with Coupling Reagent. The activated carboxylic acid can sometimes react with excess coupling reagent or byproducts.
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Solution: Use the recommended stoichiometry and consider pre-activation to minimize the time the free activated species is in the reaction mixture before the amine is added.
-
Troubleshooting Guide: Esterification Reactions
Q1: My Fischer esterification (acid + alcohol) is slow or incomplete. How can I improve the yield?
Fischer esterification is an equilibrium-controlled process.
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Solution 1: Remove Water. Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which will drive the equilibrium towards the product.
-
Solution 2: Use a Large Excess of Alcohol. Using the alcohol as the solvent ensures a large molar excess, pushing the equilibrium towards the ester.[5]
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Solution 3: Alternative Methods. If Fischer esterification is not effective, consider other methods such as reacting the carboxylic acid with an alkyl halide in the presence of a base (e.g., Cs₂CO₃) or using coupling reagents (like EDC) with the alcohol.
Q2: I am concerned about the stability of the 2-methoxy group under acidic esterification conditions.
The 2-methoxy group on the thiazole ring could be susceptible to hydrolysis under strong acidic conditions and heat.
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Solution 1: Use Mild Conditions. Minimize the amount of acid catalyst (e.g., H₂SO₄) and the reaction temperature and time. Monitor the reaction for any signs of decomposition.
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Solution 2: Use Non-Acidic Methods. To avoid this issue entirely, use one of the alternative esterification methods described above that do not require strong acid catalysis.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
Reaction Conditions: this compound (1.0 eq), Aniline (1.1 eq), Base (2.0 eq), Solvent (0.1 M), Room Temperature, 12 h.
| Entry | Coupling Reagent (1.2 eq) | Base | Solvent | Yield (%) | Purity (LC-MS, %) |
| 1 | EDC/HOBt | TEA | DCM | 45 | 85 |
| 2 | EDC/HOBt | DIPEA | DMF | 65 | 92 |
| 3 | HATU | DIPEA | DMF | 92 | >98 |
| 4 | PyBOP | DIPEA | DMF | 88 | >98 |
Table 2: Optimization of Fischer Esterification Conditions
Reaction Conditions: this compound (1.0 eq), Methanol, H₂SO₄ (cat.), 12 h.
| Entry | Methanol (eq) | H₂SO₄ (eq) | Temperature (°C) | Yield (%) |
| 1 | 10 | 0.1 | 25 | 20 |
| 2 | Solvent | 0.1 | 65 (Reflux) | 75 |
| 3 | Solvent | 0.05 | 65 (Reflux) | 82 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
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To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired amine (1.1 eq) followed by DIPEA (2.0-3.0 eq).
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Stir the mixture at room temperature for 5 minutes.
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Add HATU (1.2 eq) in one portion.
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Continue stirring the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, used as solvent).
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Cool the mixture in an ice bath (0°C).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).
-
Remove the ice bath and heat the reaction mixture to reflux for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ester product.
Visualizations
Caption: General workflow for an amide coupling reaction.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most prevalent and scalable method is a two-step process. It begins with the Hantzsch thiazole synthesis to form an ester intermediate, ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate, followed by the hydrolysis of the ester to yield the final carboxylic acid product.
Q2: What are the critical parameters to control during the Hantzsch thiazole synthesis step at a larger scale?
A2: On a larger scale, precise control over temperature, reaction time, and the stoichiometry of reactants is crucial. Inadequate temperature control can lead to the formation of impurities, while incorrect reactant ratios can result in incomplete conversion.[1]
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: A common side reaction, particularly under acidic conditions, is the formation of the isomeric byproduct 2-imino-2,3-dihydrothiazole. The stability of reactants and intermediates also plays a significant role in the prevalence of side reactions.[1]
Q4: How can I effectively purify the final product on a larger scale?
A4: Common purification methods for this compound at scale include recrystallization and acid-base extraction. The choice of method will depend on the impurity profile of the crude product.
Q5: Is this compound sensitive to high temperatures?
A5: Yes, thiazole carboxylic acids can be susceptible to decarboxylation at elevated temperatures. Therefore, it is advisable to use moderate temperatures during purification and drying to prevent product degradation.[2]
Troubleshooting Guides
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
Question: We are experiencing lower than expected yields during the scale-up of the Hantzsch thiazole synthesis of the ester intermediate. What are the potential causes and how can we address them?
Answer: Low yields in the Hantzsch synthesis at scale can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress closely using in-process controls like HPLC or TLC. - Ensure efficient mixing to maintain homogeneity, which can be a challenge in larger reactors. - Gradually increase the reaction time or temperature, while monitoring for the formation of impurities.[1] |
| Suboptimal Reaction Temperature | - The Hantzsch synthesis often requires heating to proceed at an optimal rate. If the reaction is too slow, consider a controlled increase in temperature.[1] |
| Incorrect Stoichiometry | - Verify the molar ratios of the reactants. A slight excess of the thioamide component is sometimes used to ensure complete conversion of the α-haloketone. |
| Side Reactions | - Analyze the crude reaction mixture by HPLC or LC-MS to identify any significant byproducts. - Adjusting the reaction pH can sometimes minimize the formation of certain isomers.[1] |
Issue 2: Impurities in the Final Product
Question: Our scaled-up batches of this compound show significant levels of impurities after hydrolysis. How can we identify and minimize these?
Answer: Impurity formation is a common challenge in multi-step syntheses at scale. Below are some common impurities and strategies for their mitigation.
| Impurity | Potential Source | Mitigation and Removal Strategy |
| Unhydrolyzed Ester Intermediate | Incomplete hydrolysis of the ethyl ester. | - Extend the hydrolysis reaction time or increase the amount of base (e.g., NaOH or KOH). - Monitor the reaction to completion using HPLC. - This less polar impurity can be removed by recrystallization or by washing an organic solution of the crude product with a basic aqueous solution.[2] |
| Starting Materials | Unreacted α-haloketone or thioamide from the first step. | - Ensure the Hantzsch reaction goes to completion. - These can often be removed during the work-up and purification of the intermediate ester. |
| Decarboxylation Product | Thermal degradation of the final product. | - Avoid excessive temperatures during the final work-up, drying, and any distillation steps.[2] |
| Isomeric Byproducts | Side reactions during the Hantzsch synthesis. | - Optimize the cyclization conditions (pH, temperature) to favor the desired product. - These isomers can sometimes be challenging to remove and may require careful optimization of the crystallization or chromatographic purification conditions. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Ethyl 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylate (Hantzsch Synthesis)
Materials:
-
Ethyl 2-chloroacetoacetate
-
O-Methylthiourea
-
Ethanol
-
Sodium Bicarbonate
Procedure:
-
In a suitable reactor, charge O-methylthiourea and ethanol.
-
Stir the mixture to form a solution or a slurry.
-
Slowly add ethyl 2-chloroacetoacetate to the mixture while maintaining the temperature between 20-25°C.
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After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
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Monitor the reaction progress by HPLC or TLC until the starting materials are consumed.
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Cool the reaction mixture to 20-25°C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture to a pH of 7-8.
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The product may precipitate upon neutralization. If so, filter the solid, wash with water, and dry.
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If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Scale-Up Hydrolysis of Ethyl 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylate
Materials:
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Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate
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Sodium Hydroxide
-
Ethanol
-
Water
-
Hydrochloric Acid
Procedure:
-
In a reactor, dissolve ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and water.
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Add a solution of sodium hydroxide (typically 2-3 molar equivalents) to the mixture.
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Heat the reaction mixture to 50-60°C and stir for 2-4 hours.
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Monitor the hydrolysis by HPLC or TLC until the ester is no longer detected.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to remove any unreacted ester or non-polar impurities.
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Cool the aqueous layer in an ice bath and slowly add hydrochloric acid to adjust the pH to 2-3.
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The product, this compound, will precipitate as a solid.
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Filter the solid, wash with cold water to remove inorganic salts, and dry under vacuum at a moderate temperature (e.g., 40-50°C).
Data Presentation
Table 1: Typical Reaction Parameters for Scale-Up Synthesis
| Parameter | Hantzsch Ester Synthesis | Ester Hydrolysis |
| Key Reactants | O-Methylthiourea, Ethyl 2-chloroacetoacetate | Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate, NaOH |
| Solvent | Ethanol | Ethanol/Water |
| Temperature | 78-80°C (Reflux) | 50-60°C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 75-85% | 85-95% |
Note: These values are indicative and may require optimization for specific equipment and batch sizes.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
Technical Support Center: 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental conditions?
A1: Based on studies of structurally similar thiazole derivatives, the primary degradation pathways for this compound are likely to involve hydrolysis, oxidation, and photodegradation. The thiazole ring system is susceptible to cleavage and modification under various stress conditions.
Q2: My compound appears to be degrading upon exposure to light. What could be happening?
A2: Photodegradation is a common issue for thiazole-containing compounds. UV irradiation can induce decarboxylation (loss of the carboxylic acid group as CO2) as an initial step.[1][2][3] This can be followed by the opening of the thiazole ring.[1] In some cases, photodegradation may proceed through a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to form degradation products.[4]
Q3: I am observing degradation of my compound in aqueous solution. What is the likely cause?
A3: Hydrolysis of the thiazole ring can occur, particularly in basic conditions (pH > 8).[5] The stability of related thiazolium salts has been shown to be pH-dependent, with increased decomposition observed at higher pH levels.[5] Hydrolysis may lead to ring-opening and the formation of various degradation products.
Q4: What are the potential oxidative degradation products of this molecule?
A4: The thiazole ring is susceptible to oxidation. Thiazole-containing drugs can form reactive metabolites through processes like epoxidation, S-oxidation, and N-oxidation, which are often catalyzed by enzymes such as cytochrome P450s.[6] In a laboratory setting, exposure to oxidizing agents could lead to similar transformations, resulting in the formation of sulfoxides, N-oxides, or ring-opened products.
Q5: How can I establish the intrinsic stability of this compound?
A5: Forced degradation studies are the standard approach to determine the intrinsic stability of a drug substance.[7][8] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing, such as high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light.[7][9] The goal is to induce degradation to a level of 5-20% to identify potential degradation products and pathways.[9]
Troubleshooting Guides
Problem 1: Rapid degradation observed during routine handling in solution.
| Possible Cause | Troubleshooting Steps |
| pH of the solvent: | The compound may be unstable at the pH of your solvent. Check the pH and consider using a buffered solution to maintain a pH where the compound is more stable (typically neutral or slightly acidic for similar compounds). |
| Exposure to light: | Thiazole derivatives can be light-sensitive.[4] Protect solutions from light by using amber vials or covering containers with aluminum foil. Minimize exposure to ambient light during experiments. |
| Presence of oxidizing agents: | Trace amounts of peroxides in solvents or dissolved oxygen can promote oxidative degradation. Use freshly distilled or deoxygenated solvents. Consider sparging solutions with an inert gas like nitrogen or argon. |
| Temperature: | Elevated temperatures can accelerate degradation. Store stock solutions and experimental samples at appropriate temperatures (e.g., refrigerated or frozen). |
Problem 2: Multiple unknown peaks appearing in HPLC analysis after stress testing.
| Possible Cause | Troubleshooting Steps |
| Complex degradation pathways: | The compound may be degrading through multiple pathways simultaneously. Isolate the major degradation products using preparative HPLC for structural elucidation by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. |
| Secondary degradation: | Primary degradation products may themselves be unstable and degrade further. Analyze samples at various time points during the stress study to track the formation and disappearance of intermediates. |
| Interaction with excipients (if in formulation): | If the drug is in a formulation, it may be reacting with excipients. Conduct forced degradation studies on the pure drug substance and the formulation separately to identify any interactions. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 8 hours.[10]
-
If no degradation is observed, repeat with 1 N HCl for 12 hours.[10]
-
Cool the solution, neutralize with an appropriate amount of NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 3 hours.[10]
-
If no degradation is observed, heat at 80°C for 3 hours.[10]
-
Cool the solution, neutralize with an appropriate amount of HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
Also, heat a solution of the compound (100 µg/mL) at 70°C for 48 hours.
-
Allow to cool before analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (100 µg/mL) to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Analyze samples at appropriate time intervals.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from all degradation products. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate).
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and degradation products.
-
Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the degradation products to aid in their identification.
Quantitative Data Summary
The following table provides an illustrative summary of potential results from a forced degradation study. Note: This data is hypothetical and for exemplary purposes only.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 N HCl, 80°C, 8h | 12.5 | 2 | 129.1 (Decarboxylated) |
| 0.1 N NaOH, RT, 3h | 18.2 | 3 | 191.2 (Ring-opened) |
| 3% H₂O₂, RT, 24h | 15.8 | 2 | 189.2 (N-oxide or S-oxide) |
| Heat (solid), 70°C, 48h | 3.1 | 1 | 129.1 (Decarboxylated) |
| UV Light, 24h | 25.4 | 4 | 129.1 (Decarboxylated), others |
Visualizations
Proposed Degradation Pathways
Caption: Proposed Photodegradation Pathway.
Caption: Proposed Hydrolytic Degradation Pathway.
Caption: Proposed Oxidative Degradation Pathways.
Experimental Workflow
Caption: Forced Degradation Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Analytical Method Development for 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impure 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC method for this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is the most common and recommended starting point. Due to the acidic nature of the carboxylic acid group, a C18 column with a buffered mobile phase at a low pH (e.g., pH 2.5-3.5) is generally effective. This ensures the carboxylic acid is in its protonated form, leading to better peak shape and retention.
Q2: What are the potential process-related impurities I should be aware of?
A2: Based on common synthetic routes for similar thiazole carboxylic acids, potential process-related impurities may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Ester impurities: If the synthesis involves an ester intermediate, incomplete hydrolysis can lead to the corresponding methyl or ethyl ester of the carboxylic acid.
-
Amide impurities: If an amide intermediate is used, this may be present as an impurity.
-
Byproducts from cyclization: Incomplete or alternative cyclization pathways can lead to isomeric impurities.
Q3: What are the typical forced degradation conditions to establish a stability-indicating method?
A3: Forced degradation studies are crucial to ensure the analytical method can separate the main compound from its degradation products. According to ICH guidelines, typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[1][2]
Q4: How can I improve peak tailing for my acidic analyte?
A4: Peak tailing for acidic compounds is often due to interactions with residual silanols on the silica-based column packing.[3][4] To mitigate this:
-
Lower the mobile phase pH: A pH of 2.5-3.0 will suppress the ionization of both the carboxylic acid and the silanol groups, reducing secondary interactions.[4][5]
-
Use an end-capped column: These columns have fewer accessible silanol groups.
-
Add a competing acid: A small amount of an acid like trifluoroacetic acid (TFA) in the mobile phase can also help improve peak shape.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chromatography Issues
Problem: I am observing peak fronting in my chromatogram.
-
Possible Cause 1: High Sample Concentration.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Possible Cause 2: Sample Solvent Incompatibility.
-
Solution: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[6]
-
-
Possible Cause 3: Column Collapse.
-
Solution: This can occur if the column is subjected to extreme pH or temperature. If you suspect column damage, it may need to be replaced.[5]
-
Problem: My retention times are shifting between injections.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting your analytical run, especially when using a gradient method.
-
-
Possible Cause 2: Mobile Phase Composition Change.
-
Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. You can test this by premixing the mobile phase manually.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes.
-
Impurity Analysis Issues
Problem: I am not seeing good separation between the main peak and a known impurity.
-
Possible Cause 1: Suboptimal Mobile Phase Composition.
-
Solution: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the resolution of early-eluting peaks.
-
-
Possible Cause 2: Incorrect pH.
-
Solution: The pH of the mobile phase can significantly affect the selectivity for ionizable compounds. A small adjustment in pH can sometimes dramatically improve resolution.
-
-
Possible Cause 3: Inappropriate Column Chemistry.
-
Solution: If optimizing the mobile phase doesn't work, consider trying a column with a different stationary phase (e.g., a C8 or a phenyl column) to achieve a different selectivity.
-
Data Presentation
Table 1: Representative HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Example System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Main Peak) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Main Peak) | ≥ 2000 | 5500 |
| Resolution (Main Peak and Closest Impurity) | ≥ 1.5 | 2.5 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 25 mg of the impure sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with diluent to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with diluent to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent to a final concentration of 100 µg/mL.
-
Control Samples: Prepare a control sample for each stress condition by subjecting the diluent to the same conditions.
Visualizations
Caption: Workflow for Analytical Method Development.
References
Technical Support Center: Reaction Condition Optimization for 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. The content is tailored for researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway
A common and effective route for the synthesis of this compound involves a multi-step process. This guide will focus on the optimization of the following proposed pathway:
Caption: Proposed multi-step synthesis of this compound.
Step 1: Hantzsch Thiazole Synthesis
This initial step involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. For this synthesis, ethyl 2-chloroacetoacetate reacts with thiourea.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Thiazole Product | Incomplete reaction. | - Increase reaction time or temperature. Monitor reaction progress by TLC. - Ensure appropriate solvent is used (e.g., ethanol, methanol). |
| Side reactions. | - Control the reaction temperature to minimize the formation of byproducts. - Use a slight excess of thiourea (1.1-1.2 equivalents). | |
| Product is Difficult to Purify | Presence of unreacted starting materials or byproducts. | - Optimize the work-up procedure, including extractions and washes. - Recrystallization from a suitable solvent (e.g., ethanol/water) can improve purity. - Column chromatography may be necessary if impurities are persistent. |
| Formation of Isomeric Byproducts | Reaction conditions favoring alternative cyclization pathways. | - While less common in this specific synthesis, acidic conditions can sometimes lead to different isomers. Ensure the reaction is run under neutral or slightly basic conditions.[1] |
Experimental Protocol
A representative protocol for a similar Hantzsch synthesis is as follows:
-
To a solution of thiourea (1.1 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a dilute solution of sodium carbonate to neutralize any acid formed and precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system.
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Step 2 & 3: Sandmeyer and SNAr Reactions
The conversion of the 2-amino group to a 2-methoxy group is typically a two-step process: conversion to a 2-chloro intermediate via a Sandmeyer reaction, followed by a nucleophilic aromatic substitution (SNAr) with sodium methoxide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Chloro Thiazole | Incomplete diazotization. | - Ensure low temperatures (-5 to 0 °C) are maintained during the addition of sodium nitrite. - Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | - Maintain low temperatures throughout the reaction until the addition of the copper(I) chloride. | |
| Low Yield of 2-Methoxy Thiazole | Incomplete SNAr reaction. | - Increase reaction time or temperature. - Ensure anhydrous conditions, as water can consume the sodium methoxide. |
| Side reactions due to excess methoxide. | - Use of an equimolar amount of sodium methoxide is recommended to avoid side reactions and low yields.[2] - Using a large excess of sodium methoxide can lead to product decomposition.[2] | |
| Product Contaminated with Starting Material | Inefficient reaction. | - For the Sandmeyer reaction, ensure complete consumption of the starting amine by TLC before work-up. - For the SNAr, consider a slight excess of sodium methoxide (1.1 eq) if starting material persists. |
Experimental Protocols
Sandmeyer Reaction:
-
Suspend ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate in an aqueous solution of HCl.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.
SNAr Reaction:
-
Dissolve ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.0-1.1 eq) dropwise at room temperature.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent, wash with water and brine, dry, and concentrate to obtain the crude product.
Caption: Troubleshooting logic for the SNAr reaction.
Step 4: Saponification (Ester Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | Insufficient base or reaction time. | - Use a larger excess of base (e.g., 2-3 equivalents of NaOH or LiOH). - Increase the reaction time or temperature. |
| Low solubility of the ester. | - Add a co-solvent such as THF or methanol to improve solubility. | |
| Product Degradation | Hydrolysis at high temperatures for extended periods. | - Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for a longer duration. |
| Difficulty in Isolating the Product | Incorrect pH during work-up. | - Ensure the aqueous solution is acidified to a pH of ~2-3 to fully protonate the carboxylic acid before extraction. |
Experimental Protocol
-
Dissolve ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate in a mixture of THF and water.
-
Add an aqueous solution of sodium hydroxide (2-3 eq).
-
Stir the mixture at room temperature or warm gently (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Remove the organic solvent (THF) under reduced pressure.
-
Wash the aqueous layer with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Summary of Key Reaction Parameters
| Step | Parameter | Typical Range | Key Considerations |
| Hantzsch Synthesis | Temperature | Reflux | Maintain a steady reflux. |
| Reactant Ratio | ~1.1 eq Thiourea | A slight excess of thiourea can drive the reaction to completion. | |
| Sandmeyer Reaction | Temperature | -5 to 5 °C | Strict temperature control is crucial for diazonium salt stability. |
| SNAr Reaction | NaOCH3 eq. | 1.0 - 1.1 | Excess methoxide can lead to side reactions and lower yields.[2] |
| Solvent | Anhydrous Methanol | The absence of water is critical for success. | |
| Saponification | Base eq. | 2 - 3 | An excess of base ensures complete hydrolysis. |
| pH at Work-up | 2 - 3 | Essential for complete protonation and extraction of the carboxylic acid. |
References
Validation & Comparative
A Comparative Analysis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic Acid and Other Thiazole Derivatives in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid and related thiazole derivatives, focusing on their performance in anticancer and antimicrobial applications. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes findings on structurally similar compounds to provide valuable insights into its potential activity and structure-activity relationships (SAR).
Quantitative Comparison of Biological Activity
The following tables summarize the reported biological activities of various thiazole derivatives. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
Table 1: Anticancer Activity of Thiazole Derivatives (IC₅₀ in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Methylthiazole-5-carboxylic acid | MDA-MB-231 (Breast) | >100 | [1] |
| N-(4-fluorophenyl)-4-methylthiazole-5-carboxamide | MDA-MB-231 (Breast) | 58.4 | [1] |
| N-(4-chlorophenyl)-4-methylthiazole-5-carboxamide | MDA-MB-231 (Breast) | 42.1 | [1] |
| N-(4-bromophenyl)-4-methylthiazole-5-carboxamide | MDA-MB-231 (Breast) | 38.5 | [1] |
| N-(4-iodophenyl)-4-methylthiazole-5-carboxamide | MDA-MB-231 (Breast) | 25.2 | [1] |
| 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COLO205 (Colon) | >100 | [2] |
| 2-(3-Methoxyphenyl)-4-methyl-N-(4-chlorophenyl)thiazole-5-carboxamide | COLO205 (Colon) | 30.79 | [2] |
| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | A549 (Lung) | 12.0 ± 1.73 | [3] |
| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | C6 (Glioma) | 3.83 ± 0.76 | [3] |
| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide derivative (6d) | K562 (Leukemia) | Comparable to Dasatinib | [4] |
| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide derivative (6d) | MCF-7 (Breast) | 20.2 | [4] |
| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide derivative (6d) | HT-29 (Colon) | 21.6 | [4] |
Note: Direct IC₅₀ values for this compound were not available in the reviewed literature.
Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Novel Thiazole Derivative 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.3 | [5] |
| Novel Thiazole Derivative 2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.8 - 5.6 | [5] |
| Novel Thiazole Derivative 3 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.8 - 5.6 | [5] |
| 2,5-dichloro thienyl-substituted thiazole with amino moiety | Staphylococcus aureus | 6.25 - 12.5 | |
| 2,5-dichloro thienyl-substituted thiazole with amino moiety | Escherichia coli | 6.25 - 12.5 | |
| 2-Phenylacetamido-thiazole derivative (16) | Bacillus subtilis | 1.56 - 6.25 | |
| 2-Phenylacetamido-thiazole derivative (16) | Staphylococcus aureus | 1.56 - 6.25 | |
| 2-Phenylacetamido-thiazole derivative (16) | Escherichia coli | 1.56 - 6.25 | |
| 2-Phenylacetamido-thiazole derivative (16) | Pseudomonas aeruginosa | 1.56 - 6.25 |
Note: Direct MIC values for this compound were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparison of thiazole derivatives.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., MDA-MB-231, A549, HCT116) in appropriate complete growth medium.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
1. Preparation of Inoculum:
-
Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
4. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: Experimental workflow for anticancer drug discovery with thiazole derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for thiazole-based anticancer agents.
References
- 1. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic Acid Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogs of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid, with a focus on their potential as anticancer agents. The thiazole moiety is a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will focus on two prominent mechanisms of anticancer action for thiazole derivatives: tubulin polymerization inhibition and VEGFR-2 inhibition.
Thiazole Analogs as Tubulin Polymerization Inhibitors
A significant number of thiazole derivatives have been investigated as inhibitors of tubulin polymerization, a critical process for cell division.[1][4][5][6] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, primarily in the G2/M phase, and subsequently lead to apoptosis in cancer cells.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro cytotoxic activity (IC50) and tubulin polymerization inhibitory activity of representative thiazole analogs from different studies.
| Compound Series | Analog | Modification | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| Thiazole-Naphthalene Derivatives | 5b | 4-ethoxy substitution on the phenyl ring | MCF-7 | 0.48 ± 0.03 | 3.3 | [5] |
| A549 | 0.97 ± 0.13 | [5] | ||||
| Thiazole-based Chalcones | 2e | - | Ovar-3 | 1.55 | 7.78 | [1] |
| MDA-MB-468 | 2.95 | [1] | ||||
| 2g | - | - | - | 18.51 | [1] | |
| 2h | - | - | - | 12.49 | [1] | |
| Thiazole-2-acetamide Derivatives | IV | Thiazole-2-acetamide linker | - | - | 2.00 ± 0.12 | [4][6] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or tubulin polymerization. Lower values indicate higher potency. The reference compounds used in these studies were Combretastatin A-4 (CA-4) and Colchicine.
Mechanism of Action: Tubulin Polymerization Inhibition
Thiazole-based tubulin polymerization inhibitors typically bind to the colchicine binding site on β-tubulin. This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The disruption of the dynamic equilibrium between microtubule polymerization and depolymerization leads to mitotic arrest and ultimately triggers the apoptotic cascade in rapidly dividing cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Thiazole-Based Compounds as Tubulin Polymerization Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds represent a promising class of molecules in anticancer drug discovery. A significant number of these derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comparative overview of the experimental validation of this mechanism of action.
Due to the limited publicly available data on the specific compound 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid , this guide will use a representative, structurally related thiazole derivative for which experimental data is available, alongside established tubulin-targeting agents, to illustrate the validation process. The principles and methodologies described herein are broadly applicable for investigating the mechanism of action of novel thiazole-based compounds.
The hypothesized mechanism of action for many anticancer thiazole derivatives is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This interference with microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.
Comparative Analysis of Tubulin Polymerization Inhibitors
To validate the mechanism of action, the biological activity of a test compound is compared against well-characterized reference compounds. This guide uses a representative thiazole derivative, alongside Colchicine (a known tubulin polymerization inhibitor) and Paclitaxel (a known tubulin polymerization stabilizer), for comparison.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Target | Assay Type | IC50 / EC50 (µM) | Reference |
| Representative Thiazole Derivative (Compound 7c) | Tubulin | Polymerization Inhibition | 2.00 ± 0.12 | [1][2][3] |
| Colchicine | Tubulin | Polymerization Inhibition | ~1.5 - 10.6 | [4][5][6] |
| Paclitaxel | Tubulin | Polymerization Stabilization | ~0.1 - 1.0 | [7][8] |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Representative Thiazole Derivative (Compound 7c) | MCF-7 (Breast Cancer) | MTT Assay | 3.35 ± 0.2 | [1][2][3] |
| Representative Thiazole Derivative (Compound 7c) | HeLa (Cervical Cancer) | MTT Assay | 8.12 ± 0.4 | [1][2][3] |
| Colchicine | MCF-7 (Breast Cancer) | MTT Assay | ~0.01 - 0.1 | [4][6] |
| Paclitaxel | MCF-7 (Breast Cancer) | MTT Assay | ~0.001 - 0.01 | [8][9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation of a compound's mechanism of action. Below are summaries of key assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The assembly of tubulin into microtubules causes an increase in light scattering, which can be measured by a spectrophotometer as an increase in optical density (OD) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this OD increase.
Protocol Summary:
-
Reagent Preparation: Purified tubulin is resuspended in a general tubulin buffer containing GTP. Test compounds and controls (e.g., Colchicine as an inhibitor, Paclitaxel as a stabilizer) are prepared in an appropriate solvent (e.g., DMSO).
-
Assay Setup: The reaction is typically performed in a 96-well plate format. The plate is pre-warmed to 37°C.
-
Initiation of Polymerization: The tubulin solution is added to wells containing the test compounds or controls. Polymerization is initiated by incubating the plate at 37°C.
-
Data Acquisition: The absorbance at 340 nm is measured kinetically over a period of 60-90 minutes in a temperature-controlled microplate reader.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value (the concentration of the compound that inhibits polymerization by 50%) is calculated by plotting the percentage of inhibition against the compound concentration.[10][11][12]
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Summary:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance of the dissolved formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[13][14][15][16]
Visualizing the Mechanism of Action
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Signaling pathway of thiazole-based tubulin polymerization inhibitors.
Caption: Workflow for validating the mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic Acid and Alternatives in Dihydroorotate Dehydrogenase (DHODH) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity and target inhibition profile of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. Lacking specific experimental data for this compound, this guide frames its potential activity within the context of known thiazole derivatives that target dihydroorotate dehydrogenase (DHODH). The performance is compared with two well-characterized DHODH inhibitors: Teriflunomide, an FDA-approved immunomodulatory drug, and Brequinar, a potent research compound.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway. Inhibition of DHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest and antiproliferative effects. This mechanism is the basis for the therapeutic action of drugs like Teriflunomide in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[1][2][3][4][5][6]
Thiazole and thiazole carboxylic acid scaffolds have been identified in compounds designed as DHODH inhibitors, suggesting that this compound is a relevant subject for such comparative analysis.
Comparative Target Potency
The primary measure of a compound's potency against its target is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.
| Compound | Primary Target | IC50 (Human DHODH) | Chemical Scaffold |
| This compound | Dihydroorotate Dehydrogenase (Hypothesized) | Data Not Available | Thiazole Carboxylic Acid |
| Teriflunomide | Dihydroorotate Dehydrogenase | ~388 nM - 407.8 nM[3][7] | Malononitrilamide |
| Brequinar | Dihydroorotate Dehydrogenase | ~5.2 nM - 20 nM[1][2][8][9] | Quinoline Carboxylic Acid |
Table 1: Comparison of in vitro potency against human DHODH.
Cross-Reactivity and Selectivity Profile
An ideal therapeutic compound exhibits high selectivity for its intended target with minimal off-target effects, which can lead to adverse events.
| Compound | Known Off-Targets / Selectivity Notes |
| This compound | Profile not characterized. Cross-reactivity studies are essential to determine selectivity against other dehydrogenases, kinases, and metabolic enzymes. |
| Teriflunomide | - Primarily selective for DHODH.[6]- Tyrosine kinase inhibition is observed only at high, non-clinical doses.[4]- Weak inhibitor of cytochrome P450 enzyme CYP2C8 and a weak inducer of CYP1A2, indicating potential for drug-drug interactions.[5]- High plasma protein binding (>99%) influences its distribution and availability.[5] |
| Brequinar | - Highly selective for mammalian DHODH over microbial forms of the enzyme.[10][11]- Has been reported to interact with other targets, including the fat mass and obesity-associated protein (FTO) and mitochondrial complex III, which may contribute to its broader biological activity.[12] |
Table 2: Comparative selectivity and off-target profiles.
Visualized Pathways and Workflows
DHODH in Pyrimidine Biosynthesis
The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the central role of DHODH. Inhibition at this step blocks the production of Uridine Monophosphate (UMP), a critical precursor for all pyrimidine nucleotides.
Caption: The role of DHODH in the de novo pyrimidine synthesis pathway.
Experimental Workflow for DHODH Inhibition Assay
The following workflow outlines a standard spectrophotometric assay to determine the inhibitory activity of test compounds against DHODH.
Caption: A typical experimental workflow for an in vitro DHODH inhibition assay.
Experimental Protocols
DHODH Enzyme Inhibition Assay (DCIP Reduction Method)
This protocol describes a common in vitro spectrophotometric assay to quantify the inhibitory effect of a compound on human DHODH activity. The assay measures the DHODH-catalyzed oxidation of dihydroorotate, which is coupled to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is monitored by the decrease in its absorbance at 600 nm.[13][14]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO), the substrate
-
2,6-dichloroindophenol (DCIP), the electron acceptor
-
Coenzyme Q10 (CoQ10), a cofactor
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds (this compound, Teriflunomide, Brequinar)
-
DMSO (for compound dilution)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600-650 nm
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide concentration range (e.g., from 100 µM to 1 pM).
-
Assay Plate Setup: To the wells of a 96-well plate, add 2 µL of the diluted test compounds. For control wells (representing 100% and 0% activity), add 2 µL of DMSO.
-
Enzyme Addition: Add 178 µL of a pre-diluted DHODH enzyme solution in Assay Buffer to each well.
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes. This step allows the inhibitors to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a reaction master mix containing DHO, DCIP, and CoQ10 in Assay Buffer. To initiate the enzymatic reaction, add 20 µL of this master mix to each well. Final concentrations in a 200 µL reaction volume could be 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.
-
Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement, recording the absorbance at 600 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by calculating the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
While direct experimental data for this compound is not publicly available, its structural class suggests potential activity as a DHODH inhibitor. A comparative framework using the established inhibitors Teriflunomide and Brequinar provides a valuable benchmark for its potential efficacy and selectivity. Teriflunomide serves as a clinically relevant comparator with moderate potency, whereas Brequinar represents a highly potent tool compound. For any novel thiazole carboxylic acid derivative, determining its IC50 against DHODH and profiling its cross-reactivity against a panel of other enzymes are critical next steps to ascertain its therapeutic potential and safety profile. The provided protocols and workflows offer a standard methodology for such an evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teriflunomide - Wikipedia [en.wikipedia.org]
- 5. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis of this molecule is not widely reported, and this document outlines plausible pathways based on established chemical principles and analogous reactions found in the literature. The comparison focuses on reaction efficiency, accessibility of starting materials, and overall yield.
Introduction
This compound possesses a decorated thiazole core, a scaffold frequently found in pharmacologically active compounds. The presence of the methoxy group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position offers multiple points for structural modification and interaction with biological targets. This guide explores three potential synthetic strategies for this target molecule: a classical Hantzsch thiazole synthesis, and two routes starting from a common thiazole precursor.
Comparative Data of Synthesis Routes
| Route No. | Starting Materials | Key Intermediates | Overall Yield (estimated) | Purity (reported for analogous compounds) |
| 1 | O-Methyl thiocarbamate, Ethyl 2-chloroacetoacetate | Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate | Moderate to Good | >95% |
| 2 | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, Sodium nitrite, Methanol | Diazonium salt of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate | Moderate | >98%[1] |
| 3 | Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate, Sodium methoxide | Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate | Moderate to Good | >97% |
Synthesis Route Diagrams
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Route 1: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of the target compound.
Route 2 & 3: Synthesis from a Common Precursor
Caption: Routes starting from a common thiazole precursor.
Experimental Protocols
Route 1: Hantzsch Thiazole Synthesis (Proposed)
This route represents a direct approach to the thiazole core.
Step 1: Synthesis of Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate
-
Materials: O-Methyl thiocarbamate, Ethyl 2-chloroacetoacetate, Ethanol.
-
Procedure: To a solution of O-methyl thiocarbamate (1.0 eq) in ethanol, ethyl 2-chloroacetoacetate (1.0 eq) is added. The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Hydrolysis to this compound
-
Materials: Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate, Sodium hydroxide, Ethanol, Water, Hydrochloric acid.
-
Procedure: The ethyl ester is dissolved in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide. The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then acidified with 1 M hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
Route 2: From Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (Proposed)
This route utilizes a readily available starting material.
Step 1: Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
-
A one-pot procedure for the synthesis of this starting material has been reported with high yield.[1]
Step 2: Diazotization and Methoxylation
-
Materials: Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, Sodium nitrite, Sulfuric acid (or other strong acid), Methanol.
-
Procedure: Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is dissolved in a mixture of methanol and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for a period of time to ensure complete formation of the diazonium salt. The solution is then gently warmed to allow for the decomposition of the diazonium salt and reaction with methanol. The reaction is monitored for the evolution of nitrogen gas. After the reaction is complete, the mixture is neutralized and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate, which can be purified by chromatography.
Step 3: Hydrolysis
-
The hydrolysis of the resulting ester is carried out as described in Route 1, Step 2.
Route 3: From Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate (Proposed)
This route involves a nucleophilic aromatic substitution.
Step 1: Synthesis of Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate
-
The synthesis of this bromo-derivative from the corresponding 2-amino compound via a Sandmeyer-type reaction has been described, with an overall yield of approximately 33.6% from ethyl acetoacetate and thiourea.
Step 2: Nucleophilic Substitution with Sodium Methoxide
-
Materials: Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate, Sodium methoxide, Methanol.
-
Procedure: To a solution of ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate in anhydrous methanol, a solution of sodium methoxide in methanol is added. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate.
Step 3: Hydrolysis
-
The final hydrolysis step is performed as detailed in Route 1, Step 2.
Conclusion
All three proposed routes offer viable pathways to this compound.
-
Route 1 (Hantzsch Synthesis) is the most direct but relies on the successful reaction of O-methyl thiocarbamate, for which specific literature precedent in this context is lacking.
-
Route 2 (from 2-amino-thiazole) benefits from a well-established synthesis of the starting material. The key step, diazotization followed by methoxylation, is a standard transformation, though yields can be variable.
-
Route 3 (from 2-bromo-thiazole) also starts from a known precursor. The nucleophilic aromatic substitution with methoxide is expected to be efficient on the electron-deficient thiazole ring.
For researchers aiming to synthesize this molecule, the choice of route will depend on the availability and cost of starting materials, as well as the desired scale of the reaction. Routes 2 and 3, starting from the readily accessible ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, currently appear to be the most practical and well-supported by existing literature for analogous systems. Further experimental validation is required to determine the optimal conditions and yields for each step in the synthesis of the target compound.
References
A Comparative Benchmarking Guide: Evaluating 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid Against Known Inhibitors of Alanine Aminotransferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid against a panel of established inhibitors targeting Alanine Aminotransferase (ALT), also known as Glutamate-Pyruvate Transaminase (GPT). ALT is a pivotal enzyme in amino acid metabolism, catalyzing the reversible transamination between alanine and α-ketoglutarate to form pyruvate and glutamate.[1][2] Its role in cellular metabolism has made it a target of interest for therapeutic intervention in various disease contexts. This document outlines the inhibitory profiles of known ALT inhibitors, presents detailed experimental protocols for assessing inhibitor potency, and provides a framework for evaluating novel compounds such as this compound.
Comparative Analysis of Alanine Aminotransferase Inhibitors
A variety of compounds have been identified as inhibitors of ALT, each with distinct mechanisms and potencies. These inhibitors serve as critical benchmarks for the evaluation of new chemical entities. The table below summarizes the inhibitory characteristics of several known ALT inhibitors.
| Inhibitor | Target Enzyme(s) | Observed Effect | Reference |
| L-Cycloserine | Alanine Aminotransferase (ALT) | 90% decrease in ALT activity at 50 µM in rat hepatocytes.[3][4][5] | [3][4][5] |
| β-Chloro-L-alanine | Alanine Aminotransferase (ALT) | Inhibition of L-alanine production in LLC1 Lewis lung carcinoma cells.[6] | [6] |
| L-2-amino-4-methoxy-trans-but-3-enoic acid | Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) | 90-95% inactivation of AST and 15-30% loss of ALT activity at 400 µM in hepatocytes.[3][4][5] | [3][4][5] |
| Ethylhydrazinoacetate | Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) | Inactivates both aminotransferases to a similar extent.[3][4][5] | [3][4][5] |
| Vinylglycine | Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) | Nearly equally effective in blocking both enzymes in vitro, but a weak inhibitor in intact cells.[3][4][5] | [3][4][5] |
| DL-propargylglycine | Alanine Aminotransferase (ALT) | 4 mM concentration required for at least 90% inhibition of ALT in hepatocytes, with a 16% decrease in AST.[3][4][5] | [3][4][5] |
| Aminooxyacetate | Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) | ALT is more sensitive in vitro, but AST is more rapidly inactivated in liver cell incubations.[3][4] | [3][4] |
| Isoniazid | Glutamic-pyruvic transaminase (GPT) | Studied for its potential to inhibit GPT activity.[1] | [1] |
Experimental Protocols
To ensure a standardized and reproducible comparison, the following detailed experimental protocol for an in vitro Alanine Aminotransferase (ALT) inhibition assay is provided.
In Vitro ALT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified ALT.
Materials:
-
Purified recombinant human ALT
-
L-Alanine
-
α-Ketoglutarate
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Test compounds (including this compound and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates (L-Alanine, α-Ketoglutarate), cofactor (NADH), and coupling enzyme (LDH) in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors.
-
Assay Reaction:
-
In each well of the 96-well plate, add the assay buffer.
-
Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Add the ALT enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of L-Alanine, α-Ketoglutarate, NADH, and LDH.
-
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of pyruvate by ALT.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control (representing 100% enzyme activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the experimental workflow for benchmarking novel inhibitors.
Caption: A diagram depicting a hypothetical signaling pathway where ALT plays a central role in metabolism.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid and its structural isomers. Differentiating between these closely related molecules is critical in drug discovery and development, where precise structural confirmation is paramount. This document outlines predicted spectroscopic data based on established principles and data from related thiazole derivatives, offering a valuable reference for characterization.
Isomers Under Comparison
The four isomers resulting from the positional variation of the methoxy, methyl, and carboxylic acid groups on the 1,3-thiazole ring are:
| Isomer No. | IUPAC Name |
| 1 | This compound |
| 2 | 2-Methoxy-5-methyl-1,3-thiazole-4-carboxylic acid |
| 3 | 4-Methoxy-2-methyl-1,3-thiazole-5-carboxylic acid |
| 4 | 5-Methoxy-2-methyl-1,3-thiazole-4-carboxylic acid |
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the four isomers. These predictions are derived from the analysis of substituent effects on the thiazole ring and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, δ ppm)
| Isomer | -CH₃ | -OCH₃ | -COOH (broad s) | Thiazole-H |
| 1 | ~2.5 | ~4.0 | ~12-13 | - |
| 2 | ~2.4 | ~4.0 | ~12-13 | - |
| 3 | ~2.6 | ~3.9 | ~12-13 | - |
| 4 | ~2.5 | ~3.9 | ~12-13 | - |
Note: The absence of a thiazole-H signal for all isomers is due to full substitution on the thiazole ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, δ ppm)
| Isomer | -CH₃ | -OCH₃ | -COOH | C2 | C4 | C5 |
| 1 | ~15 | ~58 | ~165 | ~168 | ~150 | ~115 |
| 2 | ~14 | ~58 | ~168 | ~167 | ~120 | ~155 |
| 3 | ~18 | ~57 | ~166 | ~158 | ~160 | ~110 |
| 4 | ~17 | ~57 | ~167 | ~157 | ~112 | ~162 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Isomer | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | C-O (Methoxy) | Thiazole Ring Vibrations |
| 1 | 2500-3300 (broad) | 1680-1710 | 1250-1200 | 1600-1400 |
| 2 | 2500-3300 (broad) | 1680-1710 | 1250-1200 | 1600-1400 |
| 3 | 2500-3300 (broad) | 1680-1710 | 1250-1200 | 1600-1400 |
| 4 | 2500-3300 (broad) | 1680-1710 | 1250-1200 | 1600-1400 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions |
| 1 | 173.02 | 158 ([M-CH₃]⁺), 128 ([M-COOH]⁺), 142 ([M-OCH₃]⁺) |
| 2 | 173.02 | 158 ([M-CH₃]⁺), 128 ([M-COOH]⁺), 142 ([M-OCH₃]⁺) |
| 3 | 173.02 | 158 ([M-CH₃]⁺), 128 ([M-COOH]⁺), 142 ([M-OCH₃]⁺) |
| 4 | 173.02 | 158 ([M-CH₃]⁺), 128 ([M-COOH]⁺), 142 ([M-OCH₃]⁺) |
Note: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are provided below. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the attenuated total reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common method for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For structural confirmation, high-resolution mass spectrometry (HRMS) should be performed to determine the accurate mass and elemental composition. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of the thiazole isomers.
A Comparative Guide to the In Vitro Efficacy of 2-(3-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide Derivatives
Introduction
This guide provides a detailed comparison of the in vitro efficacy of a series of recently synthesized 2-(3-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide derivatives. These compounds have been investigated for their potential as both anti-inflammatory and anticancer agents. The primary mechanism of their anti-inflammatory action is believed to be through the inhibition of cyclooxygenase (COX) enzymes, while their anticancer effects have been evaluated against various cancer cell lines.
It is important to note that while comprehensive in vitro data is available, a literature search did not yield studies presenting corresponding in vivo efficacy for these specific compounds. Therefore, this guide focuses on the robust in vitro findings and provides a standard protocol for the subsequent in vivo evaluation that would be the logical next step in the drug development pipeline.
Data Presentation: In Vitro Efficacy
The in vitro activity of the 2-(3-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide derivatives was assessed through two primary assays: a COX inhibition assay to determine their anti-inflammatory potential and a cytotoxicity assay against various cancer cell lines.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the derivatives against COX-1 and COX-2 enzymes. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher value indicating greater selectivity for COX-2.[1][2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| 2a | 2.65 | 0.958 | 2.766 |
| 2b | 0.239 | 0.191 | 1.251 |
| 2j | - | 0.957 | 1.507 (Selectivity toward COX-2) |
| Celecoxib (Reference) | - | 0.002 | 23.8 |
Note: '-' indicates data not specified in the source. The selectivity for compound 2j is mentioned without a corresponding COX-1 IC50 value.
Table 2: In Vitro Anticancer Activity
The cytotoxic effects of the derivatives were evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.[1][2]
| Compound | COLO205 (Colon Cancer) IC50 (µM) | B16F1 (Melanoma) IC50 (µM) |
| 2b | 30.79 | 74.15 |
Additionally, the cytotoxicity against normal human cell lines was assessed to determine the therapeutic window. For most of the synthesized compounds, the half-maximal cytotoxic concentration (CC50) against normal LX-2 and Hek293t cell lines was greater than 300 µM, indicating low toxicity to non-cancerous cells.[3] Compound 2b showed CC50 values of 203.71 ± 1.89 µM and 116.96 ± 2.05 µM against LX-2 and Hek293t cell lines, respectively.[3]
Experimental Protocols
1. In Vitro Cyclooxygenase (COX) Inhibition Assay
The in vitro COX-1 and COX-2 inhibitory activity of the thiazole derivatives was determined using a commercially available COX inhibitor screening assay kit.[2][4]
-
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the respective COX enzyme (ovine COX-1 or human recombinant COX-2) in a reaction buffer containing heme.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The peroxidase activity is measured by the addition of a colorimetric substrate (TMPD), and the absorbance is read at 590 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.
-
IC50 values are determined from the dose-response curves.
-
2. In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
3. Proposed In Vivo Anticancer Efficacy Evaluation (Xenograft Model)
As the next logical step in the evaluation of these compounds, a xenograft mouse model would be employed to assess their in vivo anticancer efficacy.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
-
Procedure:
-
Cell Culture and Preparation: The selected human cancer cell line (e.g., COLO205) is cultured under standard conditions. On the day of implantation, the cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent the rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Once the tumors become palpable, their dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. The tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2.
-
Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules.
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Signaling Pathway: COX Inhibition
Caption: Inhibition of the Cyclooxygenase (COX) pathway by the thiazole derivatives.
Experimental Workflow: From In Vitro to In Vivo Anticancer Evaluation
Caption: A typical workflow for the evaluation of novel anticancer compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Biological Potential of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid: A Comparative Analysis
A detailed examination of the existing scientific landscape reveals that the specific biological effects of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid have not yet been explicitly documented in publicly available research. However, by delving into the activities of structurally related thiazole-5-carboxylic acid derivatives, we can infer its potential therapeutic applications and assess its novelty. This guide provides a comparative analysis of the known biological activities of analogous compounds, offering a framework for future investigation into the unique properties of this specific molecule.
The thiazole ring is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities.[1] These include antimicrobial, antiviral, anticancer, antioxidant, anti-inflammatory, and antidiabetic properties.[1][2][3] The novelty of this compound will, therefore, hinge on the specific potency, selectivity, and mechanism of action conferred by the methoxy group at the 2-position and the methyl group at the 4-position of the thiazole core.
Comparative Landscape of Thiazole-5-Carboxylic Acid Derivatives
To contextualize the potential of this compound, this section compares its core structure with that of analogs whose biological activities have been characterized.
Structural Analogs and Their Reported Activities
The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. The following table summarizes the activities of various substituted thiazole-5-carboxylic acids, providing a basis for predicting the potential effects of our target compound.
| Compound/Derivative Class | Substitution Pattern | Reported Biological Activity | Reference |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | 2-amino, 5-carboxamide | Antiproliferative (human K563 leukemia cells) | [4] |
| 2-Aryl-thiazole derivatives | 2-aryl | Anticancer (tubulin polymerization inhibition) | [5] |
| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | 2-substituted amino, 4-methyl | Antidiabetic | [3] |
| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | 2-amino | Fungicidal, Antiviral (TMV) | [6] |
| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | 2-substituted | Metallo-β-lactamase inhibition | [7] |
| Thiazole-carboxamide derivatives | General | Antioxidant | [2] |
Potential Novelty and Hypothesized Biological Effects
The introduction of a methoxy group at the 2-position of the thiazole ring is a key structural feature of the target compound. Methoxy groups are known to modulate the electronic and lipophilic properties of molecules, which can significantly impact their biological activity. For instance, methoxy substitutions on phenyl rings attached to a thiazole core have been shown to be crucial for anticancer activity.[3]
Based on the activities of its analogs, this compound could plausibly exhibit:
-
Anticancer Activity: The thiazole core is a common scaffold in anticancer agents. The methoxy and methyl substitutions could confer specific cytotoxicity against certain cancer cell lines.
-
Antimicrobial Activity: Thiazole derivatives are well-established antimicrobial agents. The specific substitution pattern of the target compound may lead to novel antibacterial or antifungal properties.
-
Metabolic Disease Modulation: Given that a 4-methyl-thiazole-5-carboxylic acid derivative has shown antidiabetic potential, the target compound warrants investigation for similar activities.
Experimental Workflow for Biological Assessment
To ascertain the biological effects of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential screening cascade.
Figure 1. Proposed experimental workflow for assessing the biological activity of the target compound.
Detailed Experimental Protocols
In vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Signaling Pathway Involvement
Based on the known anticancer activities of similar thiazole derivatives that act as tubulin polymerization inhibitors, a potential signaling pathway that could be affected by this compound is the microtubule dynamics pathway, leading to cell cycle arrest and apoptosis.
Figure 2. Hypothesized signaling pathway for the anticancer activity of the target compound.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, a… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Thiazole Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, imparting a diverse range of biological activities to its derivatives. When coupled with a carboxylic acid moiety, these compounds exhibit significant potential across various therapeutic areas. This guide provides a comparative overview of the bioactivities of thiazole carboxylic acid derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development endeavors.
Comparative Bioactivity Data
The following tables summarize the quantitative data for the antibacterial, antifungal, anticancer, and anti-inflammatory activities of selected thiazole carboxylic acid derivatives.
Table 1: Antibacterial Activity of Thiazole Carboxylic Acid Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 2-Phenylacetamido-thiazole derivative (Compound 16) | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | 1.56 - 6.25 | [1] |
| 2,5-Dichloro thienyl-substituted thiazoles | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | 6.25 - 12.5 | [1] |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (Compound 15) | Staphylococcus aureus (ATCC 25923, ATCC 43300, ATCC 6538), Staphylococcus epidermidis (ATCC 12228), Micrococcus luteus (ATCC 10240) | 1.95 - 15.62 | [2] |
| Thiazole-based ligands (L1) | Staphylococcus aureus (ATCC 33591) | 128 | [3] |
Table 2: Antifungal Activity of Thiazole Carboxylic Acid Derivatives
| Compound/Derivative Class | Fungal Strain(s) | MIC (µg/mL) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 | [4][5] |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives (7a, 7e) | Candida albicans | 3.9 - 7.81 | [6] |
| Thiazole-based ligands (L1, L3) | Candida glabrata (ATCC 15126) | 32 - 64 | [3] |
| Isothiazole–thiazole derivative (Compound 6u) | Pseudoperonospora cubensis, Phytophthora infestans | 0.046 - 0.20 (EC50) | [7] |
Table 3: Anticancer Activity of Thiazole Carboxylic Acid Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Thiazolyl-indole-2-carboxamide derivative (6i) | MCF-7 (Breast) | 6.10 | [8] |
| Thiazolyl-indole-2-carboxamide derivative (6v) | MCF-7 (Breast) | 6.49 | [8] |
| 4-Methyl-thiazole derivative (Compound 4c) | MCF-7 (Breast), HepG2 (Liver) | 2.57, 7.26 | [9] |
| 2,4-Disubstituted-1,3-thiazole analogue (Compound 8) | MCF-7 (Breast) | 3.36 (µg/mL) | [10] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide (6d) | HT-29 (Colon), MCF-7 (Breast) | 21.6, 20.2 | [11] |
| Copper(II) complex with thiazole-based ligand (Cu(L3)Cl2) | MCF7 (Breast) | 82.64 | [12] |
Table 4: Anti-inflammatory Activity of Thiazole Carboxylic Acid Derivatives
| Compound/Derivative Class | Assay | Inhibition (%) / IC50 | Reference |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) | COX-1/COX-2 Inhibition | IC50: 9.01 µM (COX-1), 11.65 µM (COX-2) | [13] |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) | COX-2 Inhibition | IC50: 11.65 µM | [13] |
| Thiazole carboxamide derivative (2b) | COX-1/COX-2 Inhibition | IC50: 0.239 µM (COX-1), 0.191 µM (COX-2) | [14] |
| Thiazole carboxamide derivative (2a) | COX-2 Inhibition | IC50: 0.958 µM | [14] |
| N-(1,3-thiazole-2-yl)acetamide derivatives (10-13) | Carrageenan-induced rat paw edema | 84-93% of indomethacin | [15] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate comparative analysis.
Antibacterial and Antifungal Susceptibility Testing: Broth Microdilution Method
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The thiazole carboxylic acid derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at a suitable temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the microtiter plates. Positive (no compound) and negative (no inoculum) controls are included in each assay.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The thiazole carboxylic acid derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (thiazole carboxylic acid derivatives) are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After a specific time following compound administration (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Signaling Pathways and Experimental Workflows
The bioactivities of thiazole carboxylic acid derivatives are often attributed to their interaction with specific cellular signaling pathways. The following diagrams illustrate key pathways and a typical experimental workflow.
Caption: General experimental workflow for the evaluation of thiazole carboxylic acid derivatives.
Many anticancer agents exert their effects by modulating the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Some thiazole derivatives have been shown to inhibit this pathway.[16]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole derivatives.
The JAK-STAT pathway is another critical signaling cascade involved in inflammation and immunity. Cytokines trigger this pathway, leading to the activation of STAT proteins, which then regulate gene transcription.
Caption: Overview of the JAK-STAT signaling pathway and its potential modulation.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid was not located. The following guidance is based on information for structurally similar thiazole and carboxylic acid derivatives and general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and regulations. A cautious approach, treating this compound as hazardous, is strongly recommended.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and professionals in drug development.
Hazard Assessment and Safety Precautions
Thiazole derivatives and carboxylic acids can present a range of hazards. In the absence of specific data for this compound, it is prudent to assume it may possess the following risks based on similar compounds[1][2][3]:
-
Health Hazards: May cause skin and eye irritation[2][3][4][5]. May be harmful if swallowed, inhaled, or in contact with skin[1][2][3].
-
Environmental Hazards: Assumed to be harmful to aquatic life. Do not allow entry into drains or waterways[1][2].
-
Physical/Chemical Hazards: Thermal decomposition may release toxic and irritating gases such as carbon oxides, nitrogen oxides, and sulfur oxides[2].
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including:
-
Protective clothing[2]
-
Use in a well-ventilated area, and if dust or aerosols are generated, a dust respirator is required[5][6].
Quantitative Data Summary
The following table summarizes general hazard information for similar thiazole and carboxylic acid compounds. This data should be considered indicative of the potential hazards of this compound.
| Hazard Category | Classification and Precautionary Statements | Source |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation - Assumed): Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. | [1][2][3] |
| Skin Corrosion/Irritation: Causes skin irritation. | [2][3][4][5] | |
| Serious Eye Damage/Eye Irritation: Causes serious eye irritation. | [2][3][4][5] | |
| Environmental Hazards | Hazardous to the Aquatic Environment: Harmful to aquatic life with potential long-lasting effects. Avoid release to the environment. | [2] |
| Physical/Chemical Hazards | Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. | [1] |
Experimental Protocol: Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal service[2][7]. Adherence to all federal, state, and local regulations is mandatory[4][7].
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a dedicated and correctly labeled hazardous waste container[1][7].
-
Use a sturdy, leak-proof container that is chemically compatible[7][8]. If possible, use the original container[6][7].
-
Do not mix this waste with other waste streams to prevent incompatible chemical reactions[6][7][8].
-
Keep the container securely closed when not in use[1][7][8].
Step 2: Labeling
-
The waste container must be clearly labeled with the following information:
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area[2][8].
-
Store away from incompatible materials such as strong oxidizing agents and bases[3][5].
-
Use secondary containment for liquid waste[8].
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup[7].
-
The waste must be disposed of by a licensed professional waste disposal service in accordance with all regulations[6][7].
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area[1].
-
Control Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources[1].
-
Ventilate: Ensure the area is well-ventilated[1].
-
Containment: For minor spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[1][7]. Do not use combustible materials like paper towels for initial containment[1].
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container[1][4].
-
Decontamination: Decontaminate the spill area with soap and water[1][2]. All cleanup materials, including gloves and absorbent pads, must be collected and disposed of as hazardous waste[1][2].
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policies[1].
Disposal Workflow
Caption: General laboratory chemical disposal workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) was located for 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. This guidance is synthesized from information on structurally similar thiazole and carboxylic acid derivatives and general laboratory safety practices. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Core Hazards and Protective Measures
This compound combines the potential hazards of a thiazole derivative and a carboxylic acid. Thiazole-containing compounds can be irritants to the skin and eyes.[1][2] Carboxylic acids, even if weak, can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[3][4] As a solid, the compound may also present an inhalation hazard if dust is generated.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[1][2] |
| Body Protection | Laboratory Coat | Long-sleeved, chemical-resistant | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1] |
Operational and Disposal Plans
Safe Handling and Storage Procedures
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Avoiding Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1] Minimize the generation of dust and aerosols when handling the solid compound.[1]
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be removed immediately and laundered before reuse.
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][3]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[1]
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Emergency Procedures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.[1]
Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing.[5][6] If symptoms persist after washing, seek medical attention.
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[2]
Spills:
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.[3][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect waste in a designated, labeled, and sealed container for chemical waste.[2]
-
Do not mix with other waste streams unless compatibility is confirmed.
Container Disposal: Empty containers should be handled as if they contain the product itself until properly decontaminated.[2]
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on hazardous waste disposal.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
